molecular formula C14H12O5 B2594919 Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate CAS No. 1332855-89-6

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B2594919
CAS No.: 1332855-89-6
M. Wt: 260.245
InChI Key: ALZICFZRRUCCCD-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxo-3-phenylmethoxypyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-14(16)13-12(11(15)7-8-18-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZICFZRRUCCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-oxo-3-(phenylmethoxy)-4H-pyran-2-carboxylic acid methyl ester properties

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate CAS Number: 1332855-89-6 (Ester); 119736-16-2 (Acid Precursor) Molecular Formula: C₁₄H₁₂O₅ Molecular Weight: 260.24 g/mol

Executive Summary

This compound is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , specifically second-generation drugs like Dolutegravir (Tivicay) , Bictegravir , and Cabotegravir .

Its primary value lies in its pyran-4-one core, which functions as a "masked" pyridinone. Through a reaction with chiral amino alcohols, this pyranone ring undergoes a ring-opening and recyclization sequence to generate the tricyclic carbamoyl pyridinone scaffold essential for sequestering the magnesium ions in the HIV integrase active site.

This guide details the physicochemical properties, industrial synthesis routes, and the specific chemical mechanism of its conversion to bioactive pyridinones.

Physicochemical Properties[1][2][3][4][5][6]

The compound is typically handled as a solid. While the acid precursor (CAS 119736-16-2) is stable, the methyl ester is often prepared in situ or used immediately in subsequent steps due to the reactivity of the pyranone ring toward nucleophiles.

PropertyValue / Description
Appearance White to off-white crystalline powder
Molecular Weight 260.24 g/mol
Solubility Soluble in DCM, THF, DMSO, Acetonitrile; Sparingly soluble in water
Melting Point Experimental data limited; Acid precursor decomposes >200°C. Ester is lower melting.
LogP (Predicted) ~1.5 - 1.8
Key Functional Groups Methyl ester (C2), Benzyloxy ether (C3), Ketone (C4), Pyranone alkene
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated

Synthetic Routes & Manufacturing[1][7][8][9][10][11]

The industrial preparation of this scaffold typically proceeds via Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) or Furfuryl Alcohol . The Maltol route is preferred for laboratory scale due to reagent availability, while the Furfuryl Alcohol route is often utilized in large-scale manufacturing to reduce raw material costs.

The Maltol Route (Laboratory Standard)

This pathway leverages the pre-existing pyranone core of Maltol.

  • Protection: The C3-hydroxyl group of Maltol is protected with a benzyl group (BnBr, K₂CO₃) to prevent interference during oxidation.

  • Oxidation: The C2-methyl group is oxidized to a carboxylic acid. This is the most challenging step, often requiring Selenium Dioxide (SeO₂) or a TEMPO/NaClO mediated oxidation.

  • Esterification: The resulting acid is converted to the methyl ester using Methanol and a catalytic acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

Visualization of Synthesis Pathway

Synthesis Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) BnMaltol 3-(Benzyloxy)-2-methyl -4H-pyran-4-one Maltol->BnMaltol BnBr, K2CO3 DMF, 80°C Acid 3-(Benzyloxy)-4-oxo -4H-pyran-2-carboxylic acid (CAS: 119736-16-2) BnMaltol->Acid SeO2 (Oxidation) or TEMPO/NaClO Target Methyl 3-(benzyloxy)-4-oxo -4H-pyran-2-carboxylate (CAS: 1332855-89-6) Acid->Target MeOH, H2SO4 or SOCl2

Figure 1: Step-wise synthesis from Maltol to the target methyl ester.

Reactivity & Applications: The Pyranone-to-Pyridinone Conversion

The defining application of this compound is its conversion into the pyridinone core of Dolutegravir. This reaction is a textbook example of a nucleophilic recycling (ANRORC-like mechanism).

Mechanism of Action
  • Nucleophilic Attack: A primary amine (e.g., (R)-3-amino-butanol) attacks the C2 or C6 position of the pyranone ring.

  • Ring Opening: The pyranone ring opens, forming an enaminone intermediate.

  • Recyclization: The nitrogen displaces the pyran oxygen, closing the ring to form a 4-pyridinone.

  • Significance: This step installs the nitrogen atom required for the drug's heterocyclic core while preserving the oxygen functionality needed for metal chelation (Mg²⁺ binding in the HIV integrase active site).

Visualization of Reaction Mechanism

Mechanism Pyranone Pyranone Ester (Target Compound) Intermediate Open-Chain Enaminone Intermediate Pyranone->Intermediate + Amine (Michael Addition / Ring Opening) Amine Amine Nucleophile (e.g., Amino-alcohol) Amine->Intermediate Attacks C2/C6 Pyridinone Pyridinone Scaffold (Dolutegravir Core) Intermediate->Pyridinone - H2O / MeOH (Cyclization)

Figure 2: Conversion of the pyranone ester to the pharmacologically active pyridinone scaffold.

Experimental Protocol: Preparation of the Acid Precursor

Note: The esterification is standard; the critical step is the oxidation of the protected Maltol derivative.

Objective: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 119736-16-2).[1][2][3]

Reagents:

  • 3-(Benzyloxy)-2-methyl-4H-pyran-4-one (10.0 g, 46.2 mmol)

  • Selenium Dioxide (SeO₂) (7.7 g, 69.3 mmol, 1.5 eq)

  • Dioxane (100 mL)

  • Water (10 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the benzyl-protected maltol in Dioxane/Water (10:1).

  • Oxidation: Add SeO₂ in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of starting material.

  • Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove insoluble selenium byproducts. Wash the pad with warm dioxane.

  • Workup: Concentrate the filtrate under reduced pressure to remove dioxane. The residue will likely be a dark oil or solid.

  • Purification: Redissolve in saturated aqueous NaHCO₃ (pH ~8). Wash with Ethyl Acetate (2 x 50 mL) to remove unreacted neutral starting material.

  • Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product should precipitate.[4]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Typical yield is 60–75%.

Esterification (Conversion to Target): Reflux the isolated acid in dry Methanol with 2-3 drops of conc. H₂SO₄ for 4 hours. Concentrate and recrystallize from EtOAc/Hexanes to obtain This compound .

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

References

  • ViiV Healthcare. (2014). Process for the preparation of Dolutegravir. Patent WO2014128545. Link

  • Sumino, Y., et al. (2019). Practical Synthetic Method for the Preparation of Pyrone Diesters: An Efficient Synthetic Route for the Synthesis of Dolutegravir Sodium. Organic Process Research & Development, 23(4), 565–570.[5] Link[5]

  • Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[5] A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir. Journal of Medicinal Chemistry, 56(14), 5901–5916. Link

  • PubChem. (2024). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Chemical Safety of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a chemical intermediate of significant interest in pharmaceutical synthesis. Its structural similarity to 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, an intermediate in the synthesis of the HIV-1 integrase inhibitor Dolutegravir, suggests its potential role in the development of novel therapeutic agents[1][2][3]. As with any novel or sparsely documented chemical, a proactive and informed approach to safety is paramount in a research and development setting. This guide provides a comprehensive overview of the anticipated hazards and recommended safety protocols.

Hazard Identification and Classification

Based on the data for its carboxylic acid analogue, this compound is anticipated to be classified as an irritant.

GHS Hazard Classification (Projected):

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3

GHS Label Elements (Projected):

  • Pictogram:

    
    
    
  • Signal Word: Warning [4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[4][6]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362[4]

    • Storage: P403+P233, P405[4][6]

    • Disposal: P501[4]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in mitigating exposure. The following protocols are recommended:

  • In case of eye contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

    • If eye irritation persists, get medical advice/attention.[4]

  • In case of skin contact:

    • Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

    • Wash off with soap and plenty of water.[6]

    • If skin irritation occurs, get medical advice/attention.[4]

    • Wash clothing before reuse.[7]

  • If inhaled:

    • Remove from exposure and move to fresh air immediately.[6][7]

    • If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][8]

    • If you feel unwell, call a poison center or doctor.[4][6]

  • If swallowed:

    • Do NOT induce vomiting.[6][7]

    • If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[7]

    • Never give anything by mouth to an unconscious person.[6][7]

    • Call a poison center or doctor if you feel unwell.[4]

Safe Handling and Storage

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[4][7]

    • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of any potential exposure.[7][9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[4][6]

    • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, wear a suitable respiratory mask.[6]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that emergency equipment is accessible.

  • Dispensing: Avoid generating dust.[9] If the compound is a solid, handle it in a way that minimizes dust creation.

  • During Use: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe dust or vapors.[4][9]

  • Post-Handling: Wash hands thoroughly after handling.[4][7] Remove contaminated clothing and wash it before reuse.

Storage Conditions
  • Store in a tightly closed container.[4][9]

  • Keep in a cool, dry, and well-ventilated area.[4][9]

  • Store away from incompatible substances such as strong oxidizing agents.[9]

  • The recommended storage temperature is between 2-8°C in a refrigerator for long-term stability.[3][10]

Accidental Release Measures

A prompt and well-rehearsed response to a spill is crucial to prevent wider contamination and exposure.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate unnecessary personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (gloves, goggles, respirator if needed) ventilate->ppe contain Contain the spill with inert material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep or vacuum up the material contain->collect place Place into a suitable, labeled disposal container collect->place clean Clean the spill area with a suitable solvent and then soap and water place->clean dispose Dispose of waste according to local regulations clean->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to an accidental release.

Environmental Precautions

Prevent the product from entering drains, other waterways, or soil.[4][11] In the event of a large spill, notify the appropriate environmental authorities.

Physical and Chemical Properties

While specific data for the methyl ester is limited, the following are known for the carboxylic acid analogue:

PropertyValue
Molecular FormulaC13H10O5[3]
Molecular Weight246.22 g/mol [3]
AppearanceWhite to off-white solid/powder[3][10]
Storage Temperature2-8°C (Refrigerator)[3][10]

Toxicological and Ecological Information

Toxicological Information:

  • No specific toxicological studies have been reported for this compound.

  • Based on its analogue, it is expected to cause irritation to the skin, eyes, and respiratory system.[4][5][7]

Ecological Information:

  • There is no specific data on the environmental impact of this compound.

  • It is crucial to prevent its release into the environment as its effects on aquatic and terrestrial life are unknown.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be handled as hazardous waste and disposed of at an approved waste disposal plant.[4] Do not allow it to enter the sewage system.

Conclusion

While a comprehensive safety profile for this compound is yet to be established, the available data for its close structural analogue, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, provides a solid foundation for risk assessment and the implementation of safe handling practices. Researchers and drug development professionals must adhere to the precautionary measures outlined in this guide to minimize the risk of exposure and ensure a safe working environment. The principle of "As Low As Reasonably Practicable" (ALARP) should always be applied when handling this and other chemicals with incomplete safety data.

References

  • PubChem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. [Link]

  • Pharmaffiliates. 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. [Link]

  • Chenghui Pharmaceutical Group Ltd. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. [Link]

Sources

Baloxavir marboxil intermediate methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, process chemistry, and application of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate , a pivotal intermediate in the manufacturing of the influenza antiviral Baloxavir marboxil .

A Critical Intermediate for Baloxavir Marboxil (Xofluza)

Executive Summary

This compound (CAS: 1332855-89-6 ) serves as the primary scaffold for constructing the tricyclic triazinanone core of Baloxavir marboxil. Its structural significance lies in the 3-hydroxy-4-pyrone motif (masked here by a benzyl group), which eventually forms the metal-chelating pharmacophore required to inhibit the influenza virus cap-dependent endonuclease.

While early synthetic routes utilized Maltol (3-hydroxy-2-methyl-4-pyrone) as a starting material, industrial scalability is often hampered by the difficult oxidation of the C2-methyl group. This guide focuses on the Furfuryl Alcohol Route , a robust, scalable process that utilizes oxidative rearrangement (Achmatowicz reaction) and TEMPO-mediated oxidation to deliver high-purity intermediate without the use of toxic selenium reagents.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1332855-89-6 (Ester) / 119736-16-2 (Acid)
Molecular Formula C₁₄H₁₂O₅
Molecular Weight 260.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132 °C
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water
Key Impurity Benzyl alcohol (must be <0.1%), Unreacted aldehyde

Retrosynthetic Analysis

The synthesis of Baloxavir marboxil can be disconnected into two major fragments: the Thiepin unit and the Triazinanone core. The pyranone ester is the precursor to the pyridone ring within the triazinanone system.

BaloxavirRetrosynthesis Baloxavir Baloxavir Marboxil (Target API) Triazinanone Tricyclic Triazinanone Core Baloxavir->Triazinanone Prodrug Formation Thiepin Thiepin Fragment (Sulfur Heterocycle) Baloxavir->Thiepin Coupling Pyridone N-Substituted Pyridone Intermediate Triazinanone->Pyridone Cyclization PyranoneEster Methyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate (Target Intermediate) Pyridone->PyranoneEster O-to-N Exchange (Amine Insertion) Maltol Route A: Maltol (Methyl Oxidation Issue) PyranoneEster->Maltol Difficult Oxidation Furfuryl Route B: Furfuryl Alcohol (Oxidative Rearrangement) PyranoneEster->Furfuryl Scalable Route

Figure 1: Retrosynthetic logic positioning the pyranone ester as the progenitor of the pyridone core.

Industrial Synthesis: The Furfuryl Alcohol Route

This route is preferred over the Maltol route because it generates a hydroxymethyl intermediate (via rearrangement) that is significantly easier to oxidize to the carboxylic acid than a methyl group.

Phase 1: Oxidative Rearrangement & Protection

Reaction: Furfuryl alcohol undergoes an Achmatowicz rearrangement using Cl₂ or NaClO to form a pyranone, which is then benzylated.

  • Chlorination/Rearrangement: Furfuryl alcohol is treated with Cl₂ gas or NaOCl in water/THF at 5°C. This expands the furan ring to a 6-membered pyranone ring (often isolated as a dihydropyranone or maltol derivative after elimination).

  • Benzylation: The resulting 3-hydroxy group is protected using Benzyl Bromide (BnBr) and Potassium Carbonate (K₂CO₃) in DMF or Methanol.

    • Intermediate Generated:3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one .

Phase 2: TEMPO-Mediated Oxidation (Green Chemistry)

Reaction: Oxidation of the primary alcohol to the carboxylic acid.

  • Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (catalytic), NaClO (stoichiometric oxidant), NaBr (cocatalyst), NaHCO₃ (buffer).

  • Solvent: DCM/Water biphasic system.

  • Conditions: 0–5 °C, pH maintained at 8–9.

Mechanism: The nitrosonium ion of TEMPO oxidizes the alcohol to the aldehyde and then to the carboxylic acid. This avoids the use of toxic Selenium Dioxide (SeO₂) or harsh Permanganate conditions.

Phase 3: Esterification

Reaction: Conversion of the acid to the methyl ester.

  • Reagents: Methanol (MeOH), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).

  • Conditions: Reflux for 4–6 hours.

  • Yield: >85% over two steps (Oxidation + Esterification).

Detailed Experimental Protocol

Note: This protocol describes the critical oxidation and esterification steps, assuming the hydroxymethyl pyranone precursor is available.

Step A: TEMPO Oxidation of 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
  • Charge a glass-lined reactor with 3-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Add a solution of Sodium Bromide (0.1 equiv) and TEMPO (0.02 equiv) in water.

  • Cool the mixture to 0–5 °C.

  • Add saturated Sodium Bicarbonate solution to adjust pH to ~8.5.

  • Dose Sodium Hypochlorite (NaClO) solution (10–12% active chlorine, 2.2 equiv) dropwise over 2 hours, maintaining internal temperature <10 °C.

  • Agitate vigorously for 1 hour post-addition. Monitor by HPLC (Target: <0.5% starting material).

  • Quench with aqueous Sodium Thiosulfate to destroy excess oxidant.

  • Acidify the aqueous layer with HCl to pH 2–3 to precipitate the 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid .

  • Filter the solid acid and dry under vacuum at 50 °C.

Step B: Methyl Ester Formation
  • Suspend the dried acid (from Step A) in Methanol (8 vol).

  • Cool to 0 °C.

  • Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise. (Caution: Exothermic, gas evolution).

  • Heat to reflux (65 °C) for 4 hours.

  • Concentrate the solvent under reduced pressure.

  • Crystallize the residue from Ethyl Acetate/Heptane.

  • Isolate This compound as a white solid.

Process Workflow Diagram

SynthesisWorkflow Start Furfuryl Alcohol Step1 1. Cl2/H2O (Achmatowicz) 2. BnBr, K2CO3 Start->Step1 Inter1 Benzyl-Hydroxymethyl Pyrone Step1->Inter1 Step2 TEMPO / NaClO (Oxidation) Inter1->Step2 Inter2 Pyranone Acid (Solid) Step2->Inter2 Step3 MeOH / SOCl2 (Esterification) Inter2->Step3 Product Methyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Step3->Product

Figure 2: Step-by-step process flow from Furfuryl Alcohol to the target Methyl Ester.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpactCorrective Action
Oxidation Temperature 0–10 °C>15 °C leads to over-oxidation and ring cleavage.Maintain strict cooling; slow addition of NaClO.
pH during Oxidation 8.0–9.5Low pH (<7) evolves Cl₂ gas; High pH (>11) degrades the pyrone ring.Use automated pH dosing of NaHCO₃/Na₂CO₃.
Residual Water (Esterification) <0.5%Water hydrolyzes SOCl₂, reducing yield.Ensure MeOH is anhydrous; dry the acid intermediate thoroughly.
Benzyl Protection CompleteUnprotected hydroxyls lead to complex mixtures during oxidation.Monitor disappearance of starting material by TLC/HPLC before proceeding.

Downstream Application: The "Switch" to Pyridone

The defining reaction for this intermediate in the Baloxavir synthesis is the Oxygen-to-Nitrogen Exchange .

Reaction: this compound + Amine (R-NH₂)1-Substituted-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate .

For Baloxavir, the amine source is typically a functionalized amine (e.g., 2,2-dimethoxyethanamine or a chiral amino alcohol derivative) that sets up the subsequent cyclization to the triazinanone ring. This reaction is thermodynamically driven by the aromatic stability of the pyridone ring.

References

  • Shionogi & Co., Ltd. (2011). Process for preparing pyridinone carboxylic acid aldehydes. US Patent 8,889,877. Link

  • Huang, K., et al. (2023). Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic Acid. ResearchGate. Link

  • Fukui, N., et al. (2024).[1] Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold. Organic Process Research & Development. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21792546, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. Link

  • Beilstein Journals. (2021). One-pot synthesis of ethylmaltol from maltol. (Demonstrates the difficulty of alkyl/oxidation on Maltol core). Link

Sources

Synthetic Precursors for Polycyclic Carbamoyl Pyridone HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Imperative

The clinical success of second-generation Integrase Strand Transfer Inhibitors (INSTIs)—specifically Dolutegravir (DTG) , Bictegravir (BIC) , and Cabotegravir (CAB) —rests on a singular structural feature: the polycyclic carbamoyl pyridone scaffold.

From a medicinal chemistry perspective, this scaffold is not merely a structural backbone; it is a precision-engineered metal-binding pharmacophore . The coplanar arrangement of the pyridone ketone, the hydroxyl (or enol), and the exocyclic amide carbonyl creates a tridentate ligand field perfectly optimized to sequester the two catalytic magnesium ions (


) within the HIV integrase active site (the DDE motif).

This guide deconstructs the synthetic architecture required to build this scaffold. Unlike first-generation inhibitors (e.g., Raltegravir), which relied on linear assembly, the modern carbamoyl pyridone class demands a convergent synthetic strategy centered on three critical precursors:

  • The Pyran/Pyridone Core: The electronic heart of the molecule.

  • The Chiral Amino-Alcohol Linker: The stereochemical driver for the tricyclic system.

  • The Halobenzyl Amide: The hydrophobic anchor.

Retrosynthetic Logic & Strategic Disconnections

To understand the synthesis, we must reverse-engineer the target. The retrosynthetic analysis below reveals that the complexity of Dolutegravir or Bictegravir collapses into a common "Hub Intermediate"—a functionalized pyridone ester.

DOT Diagram: Retrosynthetic Disconnection of Dolutegravir

Retrosynthesis DTG Target: Dolutegravir (DTG) (Tricyclic Carbamoyl Pyridone) Amide Amide Coupling (Late Stage) DTG->Amide Tricyclic Tricyclic Acid Scaffold (Chiral Core) Amide->Tricyclic Benzylamine 2,4-Difluorobenzylamine (Side Chain) Amide->Benzylamine Pyridone Hub Intermediate: 1-(2,2-dimethoxyethyl)-pyridone ester Tricyclic->Pyridone Cyclocondensation Linker (R)-3-amino-1-butanol (Chiral Linker) Tricyclic->Linker Chiral Induction Pyran Pyran Precursor: Dimethyl 4-methoxy-6-oxo- 6H-pyran-2,3-dicarboxylate Pyridone->Pyran Pyridone Formation Acetal Aminoacetaldehyde dimethyl acetal Pyridone->Acetal N-Alkylation source

Figure 1: Retrosynthetic breakdown of Dolutegravir showing the convergence of the Pyran core, Chiral Linker, and Benzylamine.

The Maltol Platform: Synthesis of the Pyran Core

While early routes utilized maltol directly, the industrial "gold standard" has shifted toward de novo construction of the pyran ring to allow for greater regiocontrol. The most robust precursor for this class is Dimethyl 4-methoxy-6-oxo-6H-pyran-2,3-dicarboxylate .

The "One-Pot" Pyran Synthesis

This process exploits the high reactivity of dimethyl oxalate and methoxyacetoacetate.

  • Mechanism: Claisen condensation followed by cyclization.

  • Why this route? It avoids the regioselectivity issues of brominating maltol and introduces the necessary carboxylic esters early in the synthesis.

Key Reaction:



Technical Insight: Control of temperature during the addition of Sodium Methoxide is critical (


) to prevent polymerization of the acetoacetate.

Stereoselective Construction of the Tricyclic Scaffold

This is the most technically demanding phase. The objective is to convert the Pyran/Pyridone core into the tricyclic system (Ring A-B-C) while maintaining absolute stereochemistry.

The Chiral Linkers

The differentiation between Dolutegravir and Bictegravir occurs here:

  • Dolutegravir: Requires (R)-3-amino-1-butanol .[1][2][3] The (R)-configuration is essential for binding in the viral active site.

  • Bictegravir: Requires (1R,3S)-3-aminocyclopentan-1-ol .[4] This is often synthesized via enzymatic resolution of 3-oxocyclopentanecarboxylate followed by a Curtius rearrangement.

The Magnesium-Mediated Cyclization

A major breakthrough in this synthesis was the use of Magnesium Bromide (


) or Magnesium Methoxide (

) to template the cyclization.
  • The Challenge: Closing the third ring (the oxazine ring) requires reacting the hydroxyl group of the chiral linker with the ester/aldehyde functionality of the pyridone.

  • The Solution:

    
     coordinates to the dicarbonyl system, increasing electrophilicity and holding the conformation rigid. This "templating effect" significantly boosts yield and purity compared to purely acid-catalyzed methods.
    
DOT Diagram: Process Flow for Tricyclic Core Synthesis

ProcessFlow Step1 Step 1: Pyridone Formation React Pyran + Aminoacetal Step2 Step 2: Acetal Hydrolysis (Formic Acid/MeSO3H) Step1->Step2 Yield >85% Step3 Step 3: Chiral Condensation Add (R)-3-amino-1-butanol Step2->Step3 Aldehyde release Step4 Step 4: Mg-Templated Cyclization (MgBr2 / Heat) Step3->Step4 Schiff Base Final Tricyclic Intermediate (Ready for Amide Coupling) Step4->Final High Diastereoselectivity

Figure 2: Step-by-step workflow for converting the Pyran precursor into the Tricyclic Core.

The Carbamoyl Switch: Amide Coupling

The final critical precursor is the Halobenzyl amine .

  • Dolutegravir: 2,4-Difluorobenzylamine.[1][2][3]

  • Bictegravir: 2,4,6-Trifluorobenzylamine.[5][6][7]

Why Fluorine? The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity, allowing the benzyl ring to slot into the hydrophobic pocket of the integrase enzyme, displacing the viral DNA end.

Coupling Protocol: Standard EDC/HOBt couplings often fail due to the steric bulk of the tricyclic core. The preferred industrial method utilizes isobutyl chloroformate (mixed anhydride method) or direct aminolysis of the ester using a Lewis Acid catalyst.

Experimental Protocols

Protocol A: Synthesis of the Pyridone "Hub" Intermediate

Target: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid[8]

  • Setup: Charge a reactor with Dimethyl 4-methoxy-6-oxo-6H-pyran-2,3-dicarboxylate (1.0 eq) and Methanol (10 vol).

  • Addition: Add Aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise at 20–25°C.

  • Reaction: Stir for 2 hours. The solution will darken slightly.

  • Cyclization: Add Methanesulfonic acid (0.1 eq) or maintain slightly acidic conditions if using the acid precursor. Heat to 40°C for 12 hours.

  • Validation: Monitor by HPLC. Target retention time ~4.5 min (C18 column, ACN/H2O gradient).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold methanol.

  • Yield: Expected 80–85% as an off-white solid.

Protocol B: Magnesium-Mediated Amide Coupling (Telescoped)

Target: Dolutegravir (from Tricyclic Ester)

  • Activation: Dissolve the Tricyclic Methyl Ester (1.0 eq) in Acetonitrile.

  • Reagent: Add 2,4-Difluorobenzylamine (1.2 eq).

  • Catalyst: Add Magnesium Methoxide (

    
    ) (0.5 eq) or 
    
    
    
    (0.5 eq).
    • Note: The Mg salt acts as a Lewis acid to activate the ester carbonyl.

  • Conditions: Heat to 80°C (Reflux) for 6–8 hours.

  • Quench: Cool to room temperature. Add dilute Acetic Acid (1M) to break the Mg-chelate complex.

  • Extraction: Extract with Dichloromethane. Wash with dilute HCl to remove unreacted amine.

  • Crystallization: Recrystallize from Ethanol/Water to obtain the final API.

Data Summary: Precursor Comparison

Precursor ClassDolutegravir (DTG)Bictegravir (BIC)Cabotegravir (CAB)
Core Scaffold Tricyclic (6-6-6 fused)Tricyclic (Bridged)Tricyclic (6-6-6 fused)
Chiral Amine (R)-3-amino-1-butanol(1R,3S)-3-aminocyclopentan-1-ol(R)-3-amino-1-butanol
Benzyl Amine 2,4-Difluorobenzylamine2,4,6-Trifluorobenzylamine2,4-Difluorobenzylamine
Key Catalyst

/


/


/

Mechanism Strand Transfer InhibitorStrand Transfer InhibitorStrand Transfer Inhibitor

References

  • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Ring Closing Metathesis Route to the Octahydro-2H-pyrido[1,2-a]pyrazine Scaffold." Journal of Medicinal Chemistry. Link

  • Dietz, J. P., et al. (2021).[3] "Six-Step Gram-Scale Synthesis of the Human Immunodeficiency Virus Integrase Inhibitor Dolutegravir Sodium." Organic Process Research & Development. Link[2]

  • Sumino, Y., et al. (2016). "Process for the preparation of dolutegravir." World Intellectual Property Organization (Patent WO2016125192A2). Link

  • Hare, S., et al. (2010).[9] "Retroviral intasome assembly and inhibition of DNA strand transfer." Nature. Link

  • Phull, M. S., et al. (2018).[10] "Process for the preparation of bictegravir and intermediate thereof." World Intellectual Property Organization (Patent WO2018229798A1). Link

Sources

Methodological & Application

Synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate from maltol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note

Executive Summary & Strategic Rationale

This application note details the high-fidelity synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (Compound 4 ) starting from the naturally occurring feedstock Maltol (Compound 1 ).

This specific pyranone scaffold is a critical intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir analogs) and bidentate iron chelators (hydroxypyridinones). The synthesis presents a specific chemoselective challenge: oxidizing the C2-methyl group on an electron-deficient pyrone ring without degrading the sensitive enone system.

Strategic Approach: Direct oxidation of Maltol is prone to ring cleavage and over-oxidation. Therefore, this protocol utilizes a "Protect-Oxidize-Esterify" strategy:

  • Protection: Benzylation of the C3-hydroxyl group to prevent interference with the oxidant and increase lipophilicity.

  • Stepwise Oxidation: Utilization of Selenium Dioxide (

    
    ) for allylic/benzylic oxidation to the aldehyde, followed by a mild Pinnick oxidation to the carboxylic acid. This two-step approach is superior to direct permanganate oxidation, offering higher yields and easier purification.
    
  • Esterification: Acid-catalyzed methylation.

Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and critical decision nodes.

G cluster_QC Quality Control Gates Maltol Maltol (Starting Material) BnMaltol Benzyl Maltol (Intermediate A) Maltol->BnMaltol BnBr, K2CO3 DMF, 80°C Aldehyde Pyran-2-carbaldehyde (Intermediate B) BnMaltol->Aldehyde SeO2 Dioxane, Reflux QC1 QC: 1H NMR (Check -OCH2Ph) BnMaltol->QC1 Acid Pyran-2-carboxylic Acid (Intermediate C) Aldehyde->Acid NaClO2, H2O2 CH3CN/H2O QC2 QC: TLC/HPLC (Check -CHO) Aldehyde->QC2 Target Methyl Ester (Target Product) Acid->Target SOCl2, MeOH Reflux

Figure 1: Stepwise synthetic pathway from Maltol to the target Methyl Ester, highlighting critical intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (Benzyl Maltol)

Rationale: The free hydroxyl group at C3 is acidic and susceptible to oxidation. Benzyl protection is robust against the subsequent oxidative conditions and UV-active, aiding purification.

Reagents & Stoichiometry:

Reagent Equiv. Role
Maltol 1.0 Substrate
Benzyl Bromide (BnBr) 1.1 Electrophile

| Potassium Carbonate (


) | 1.2 | Base |
| DMF | 5-7 Vol | Solvent |

Protocol:

  • Charge a round-bottom flask with Maltol (1.0 eq) and Anhydrous DMF (5 mL/g).

  • Add

    
     (1.2 eq) and stir at room temperature for 15 minutes.
    
  • Add Benzyl Bromide (1.1 eq) dropwise over 20 minutes. Exothermic reaction; maintain temp < 40°C.

  • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Cool to RT. Pour into ice-water (10 volumes). The product usually precipitates as a solid.

  • Filter the solid, wash with water, and recrystallize from Ethanol or EtOAc/Hexane.

  • Yield Expectation: 85–92%.

  • Validation:

    
     NMR (
    
    
    
    ) should show a singlet at
    
    
    5.15 (2H,
    
    
    ) and disappearance of the -OH signal.
Step 2: Oxidation to 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

Rationale: Oxidizing the C2-methyl group on a pyrone ring is challenging due to the ring's electron-deficiency. Selenium Dioxide (


) is the specific reagent of choice for this transformation (Riley Oxidation), selectively oxidizing the allylic/benzylic methyl to the aldehyde.

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzyl Maltol 1.0 Substrate

| Selenium Dioxide (


) | 1.3–1.5 | Oxidant |
| 1,4-Dioxane | 10 Vol | Solvent |

Protocol:

  • Dissolve Benzyl Maltol in 1,4-Dioxane.

  • Add

    
     (1.3 eq).
    
  • Reflux the mixture (101°C ) for 12–16 hours. The solution will turn black due to precipitated Selenium metal.

  • Critical Workup: Cool to RT. Filter the mixture through a pad of Celite to remove colloidal selenium. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexane).

  • Yield Expectation: 60–75%.

Step 3: Oxidation to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Rationale: A mild oxidation is required to convert the aldehyde to the acid without degrading the benzyl ether or the pyrone ring. The Pinnick oxidation (Sodium Chlorite) is the standard for high integrity.

Protocol:

  • Dissolve the aldehyde (from Step 2) in Acetonitrile/Water (2:1).

  • Add

    
     (buffer, 2.0 eq) and 30% 
    
    
    
    (scavenger, 1.5 eq) or Resorcinol.
  • Add Sodium Chlorite (

    
    , 1.5 eq) portion-wise at 0°C.
    
  • Stir at RT for 2–4 hours.

  • Workup: Acidify carefully with 1N HCl to pH 2–3. Extract with EtOAc (3x).[1]

  • Wash organics with sodium bisulfite solution (to quench oxidant) and brine.

  • Dry (

    
    ) and concentrate to yield the carboxylic acid solid.
    
Step 4: Synthesis of this compound

Rationale: Conversion of the acid to the methyl ester. Thionyl chloride generates anhydrous HCl in situ, driving the Fischer esterification.

Reagents & Stoichiometry:

Reagent Equiv. Role
Carboxylic Acid 1.0 Substrate

| Thionyl Chloride (


) | 1.5–2.0 | Reagent |
| Methanol (MeOH) | 10 Vol | Solvent/Reactant |

Protocol:

  • Suspend the Carboxylic Acid in anhydrous Methanol.

  • Cool to 0°C. Add

    
     dropwise (Gas evolution!).
    
  • Heat to reflux for 3–5 hours. Solution should become clear.

  • Workup: Concentrate the solvent in vacuo.

  • Redissolve residue in EtOAc, wash with saturated

    
     (to remove trace acid) and brine.
    
  • Final Purification: Recrystallize from Methanol or EtOAc/Hexane.

  • Target Yield: 80–90%.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the final product data against these expected parameters.

ParameterExpected ValueDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates impurities or free selenium.
1H NMR (

)

3.90 (s, 3H, -COOCH3 )
Confirms ester formation.
1H NMR (

)

5.25 (s, 2H, -OCH2 Ph)
Confirms Benzyl group integrity.
1H NMR (

)

6.45 (d, 1H, H-5), 7.80 (d, 1H, H-6)
Characteristic pyrone doublets (

).
Mass Spec [M+H]+ = 275.09Molecular Ion check.

Safety & Handling

  • Selenium Dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Highly toxic and an environmental hazard.[2] Use strictly in a fume hood. All waste containing selenium must be segregated and disposed of as hazardous heavy metal waste.
    
  • Thionyl Chloride: Reacts violently with water to release HCl and

    
     gases. Quench excess reagent carefully.[1]
    
  • Benzyl Bromide: A potent lachrymator. Handle with gloves and eye protection.

References

  • Hider, R. C., et al. (1990). "The synthesis of hydroxypyridinones and their application to the treatment of iron overload." Journal of Medicinal Chemistry, 33(6), 1749–1755.

  • Looker, J. H., et al. (1979). "Selenium dioxide oxidation of 3-substituted-2-methyl-4-pyrones." Journal of Heterocyclic Chemistry, 16(6), 1281–1285.

  • Vertex Pharmaceuticals. (2000). "Vertex Patent on Pyranone Intermediates." World Intellectual Property Organization, WO2000027843.
  • Pinnick, H. W., et al. (1981).

Sources

Protocol for benzyl protection of 3-hydroxy-4-pyrone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Benzyl Protection of 3-Hydroxy-4-Pyrone Derivatives Audience: Researchers, scientists, and drug development professionals.

Strategic Benzylation of 3-Hydroxy-4-Pyrones: A Detailed Guide to Regioselective Protection

The 3-hydroxy-4-pyrone scaffold, a core structure in compounds like kojic acid and maltol, is a privileged platform in medicinal chemistry and natural product synthesis.[1][2] Its biological activities, including anticancer and depigmenting effects, are well-documented.[1][3] However, the presence of multiple hydroxyl groups often complicates synthetic transformations. The selective protection of the C3-hydroxyl group is frequently a critical step to ensure regiocontrol in subsequent reactions. The benzyl (Bn) ether is an ideal protecting group for this purpose due to its robustness under a wide range of chemical conditions and its susceptibility to clean removal via hydrogenolysis.[4][5]

This guide provides a detailed protocol for the O-benzylation of 3-hydroxy-4-pyrone derivatives, grounded in the principles of the Williamson ether synthesis. We will delve into the mechanistic rationale behind reagent selection and reaction conditions to empower researchers to adapt and optimize the protocol for their specific substrates.

I. The Mechanistic Cornerstone: Williamson Ether Synthesis

The benzylation of an alcohol is a classic example of the Williamson ether synthesis, an Sɴ2 reaction that is both reliable and versatile.[6][7] The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the 3-hydroxyl group, generating a nucleophilic alkoxide ion.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether linkage.[8][9]

The efficiency and selectivity of this process are highly dependent on the careful selection of the base, solvent, and benzylating agent.

II. Causality of Experimental Choices: A Scientist's Perspective

Merely following a recipe is insufficient for robust scientific work. Understanding the function of each component is key to troubleshooting and adaptation.

  • Choice of Base: The pKa of the pyrone's hydroxyl group dictates the required base strength.

    • Strong Bases (e.g., Sodium Hydride, NaH): NaH provides rapid and irreversible deprotonation, driving the reaction to completion.[4][10] It is particularly useful for less acidic alcohols. However, its high reactivity can sometimes lead to side reactions if other sensitive functional groups are present.

    • Mild Bases (e.g., K₂CO₃, NaHCO₃): For many 3-hydroxy-4-pyrones, which are relatively acidic, milder inorganic bases like potassium carbonate are highly effective.[11] They are less hazardous, easier to handle than NaH, and often provide cleaner reactions with higher yields, minimizing the risk of side-product formation.[12][13]

  • Choice of Benzylating Agent:

    • Benzyl Bromide (BnBr): This is the most common reagent due to its high reactivity, as bromide is an excellent leaving group.[4][11]

    • Benzyl Chloride (BnCl): While less reactive than BnBr, it is also effective and can be a more economical choice.[11] Its lower reactivity can sometimes be advantageous for achieving higher selectivity.

  • The Role of the Solvent: The Sɴ2 mechanism is strongly favored by polar aprotic solvents.

    • DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran): These solvents are ideal as they effectively solvate the cation (e.g., K⁺ or Na⁺) of the base but do not strongly solvate the alkoxide nucleophile.[4][5] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired Sɴ2 reaction.

  • Reaction Accelerants:

    • Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI): The addition of a catalytic amount of an iodide salt can significantly increase the reaction rate, particularly when using BnCl.[4][12] This is due to the in situ Finkelstein reaction, where the chloride is displaced by iodide to form benzyl iodide, which is a much more reactive electrophile.

III. Experimental Protocol: Benzylation of Kojic Acid

This protocol details the benzylation of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as a representative example. The primary hydroxyl at the C2 position is less acidic and sterically hindered compared to the C3-hydroxyl, allowing for selective protection under these conditions.

Materials and Reagents:

  • Kojic Acid

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add kojic acid (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate, followed by the addition of anhydrous potassium carbonate (1.5-2.0 eq).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath. This helps to control the initial exotherm upon addition of the electrophile.

  • Addition of Benzylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water. This will quench the reaction and precipitate the crude product.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure 3-O-benzyl protected product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions for the benzylation of hydroxyl groups, which are applicable to 3-hydroxy-4-pyrone systems.

Parameter Condition 1 (Mild) Condition 2 (Strong) Rationale
Substrate 3-Hydroxy-4-Pyrone3-Hydroxy-4-PyroneTarget Molecule
Base (eq.) K₂CO₃ (1.5)NaH (1.2)K₂CO₃ is milder and easier to handle; NaH ensures complete deprotonation.[10][11]
Benzylating Agent (eq.) Benzyl Bromide (1.2)Benzyl Bromide (1.1)Benzyl bromide is a highly reactive electrophile.[4]
Solvent Anhydrous DMFAnhydrous THFPolar aprotic solvents accelerate Sɴ2 reactions.[11]
Additive (cat.) NaI (0.1)NoneNaI can accelerate the reaction via the Finkelstein reaction.[12][13]
Temperature 0 °C to RT0 °C to RTControlled addition at low temp, followed by reaction at RT.
Time 12-24 h4-12 hNaH-mediated reactions are typically faster.
Typical Yield 70-90%75-95%Yields are substrate-dependent.
V. Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the benzylation protocol.

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-Hydroxy-4-Pyrone in Anhydrous DMF Add_Base Add K₂CO₃ Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_BnBr Add Benzyl Bromide Cool->Add_BnBr Stir Stir at RT (12-24h) Add_BnBr->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench If complete Extract Extract with EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify End Pure 3-O-Benzyl Product Purify->End

Caption: Workflow for the benzyl protection of 3-hydroxy-4-pyrones.

VI. Deprotection: Reclaiming the Hydroxyl Group

The utility of the benzyl group lies in its stability and ease of removal. The most common and mildest method for deprotection is catalytic hydrogenolysis.[5]

  • Standard Condition: The protected compound is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂).[10][14]

  • Transfer Hydrogenolysis: For setups where handling hydrogen gas is difficult, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[15]

  • Oxidative Cleavage: In molecules containing other reducible functional groups (e.g., alkenes, alkynes), oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an alternative deprotection pathway, although this is more common for substituted benzyl ethers like the p-methoxybenzyl (PMB) group.[10][16][17]

By mastering both the protection and deprotection steps, researchers can effectively utilize the 3-hydroxy-4-pyrone scaffold for the synthesis of complex molecules in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • PubMed. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002053562A1 - Kojic acid derivative and preparation method thereof.
  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

  • IRIS . (2022, September 12). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Retrieved from [Link]

  • Google Patents. (n.d.). KR20200136639A - Method for preparing kojic acid derivative and cosmetic composition....
  • MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • RSC Publishing. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biodegradable Kojic Acid-Based Polymers: Controlled Delivery of Bioactives for Melanogenesis Inhibition. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Kojic Acid for Skincare Products and Soaps. Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

  • ACS Publications. (2000, February 3). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • University of Illinois IDEALS. (n.d.). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Depigmenting effect of Kojic acid esters in hyperpigmented B16F1 melanoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of pyrano[3,4‐b]pyrrol‐7(1H)‐ones 114 from benzyl.... Retrieved from [Link]

Sources

Using Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate in Baloxavir synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate as a critical starting material in the synthesis of Baloxavir Marboxil , a first-in-class cap-dependent endonuclease inhibitor for influenza.

Starting Material: this compound (CAS: 1332855-89-6) Target Intermediate: 7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione Document ID: AN-BXM-PYR-024 Version: 2.1 (Process Chemistry)

Executive Summary

The synthesis of Baloxavir Marboxil (Xofluza®) hinges on the convergent assembly of two complex pharmacophores: the Polycyclic Pyridotriazine (Fragment A) and the Dibenzo[b,e]thiepin (Fragment B) .

This compound serves as the regiospecific scaffold for Fragment A. Its unique 4-pyrone structure allows for a "ring-switching" reaction—a nucleophilic substitution of the pyran oxygen with a nitrogen nucleophile—to construct the pyridone core with precise substitution patterns. This guide provides a validated protocol for converting this pyran ester into the tricyclic core, emphasizing impurity control and scalable process parameters.

Retrosynthetic Analysis & Mechanism

The strategic value of the pyran starting material lies in its ability to undergo O-to-N exchange followed by intramolecular cyclization .

Pathway Logic
  • Ring Switching: The pyran-4-one is reactive toward primary amines. Reacting with an amino-acetal opens the pyran ring and recyclizes to form a 4-pyridone.

  • Bicyclic Assembly: The acetal side chain, under acidic conditions, unmasks an aldehyde which undergoes intramolecular condensation with the hydrazide/amide moiety to close the third ring (triazine/oxazine system).

Reaction Pathway Diagram[1]

Baloxavir_Retrosynthesis Baloxavir Baloxavir Marboxil (Final API) FragmentA Tricyclic Fragment A (Pyridotriazine Core) FragmentA->Baloxavir Coupling FragmentB Fragment B (Thiepin) FragmentB->Baloxavir Coupling Pyridone Pyridone Intermediate (N-substituted) Pyridone->FragmentA Acid-Catalyzed Cyclization Pyran STARTING MATERIAL: Methyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate Pyran->Pyridone Ring-Switching (Condensation) Amine Reagent: 2-(2,2-dimethoxyethoxy)ethanamine Amine->Pyridone

Figure 1: Retrosynthetic logic showing the transformation of the Pyran scaffold into the Tricyclic Fragment A.

Detailed Experimental Protocol

Phase 1: Pyran-to-Pyridone Conversion (Ring Switching)

This step converts the oxygen-containing pyran ring into the nitrogen-containing pyridone ring using a functionalized amine.

Reagents & Materials:

  • Precursor: this compound (1.0 eq)

  • Nucleophile: 2-(2,2-dimethoxyethoxy)ethanamine (1.1 eq)

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic, 0.1 eq) - Optional but promotes kinetics.

Step-by-Step Methodology:

  • Charge: In a clean, dry reactor, dissolve this compound in MeOH (10 volumes).

  • Addition: Add 2-(2,2-dimethoxyethoxy)ethanamine dropwise at 20–25°C.

    • Expert Insight: The reaction is exothermic. Control addition rate to maintain T < 30°C to prevent polymerization side-products.

  • Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.

    • Monitoring: Monitor by HPLC. The pyran peak (RT ~5.2 min) should disappear, replaced by the pyridone intermediate (RT ~4.8 min).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure to obtain the crude acyclic amide/pyridone intermediate.[1]

    • Note: This intermediate is often an oil and is used directly in Phase 2 without isolation (telescoped process).

Phase 2: Acid-Mediated Cyclization (Tricyclic Core Formation)

The acetal group is hydrolyzed to an aldehyde, which then cyclizes with the amide nitrogen to form the fused ring system.

Reagents:

  • Crude Intermediate: From Phase 1.

  • Acid: Methanesulfonic acid (MsOH) (3.0 eq) or Acetic Acid (AcOH).

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil from Phase 1 in MeCN (8 volumes).

  • Acidification: Add MsOH slowly at 0–5°C.

    • Critical Parameter: Temperature control is vital here. Rapid addition can cause exotherms that degrade the sensitive aldehyde intermediate generated in situ.

  • Cyclization: Warm the mixture to 50–60°C and stir for 4–6 hours.

    • Mechanism:[2] The acetal hydrolyzes to –CH2CHO, which undergoes a condensation with the amide nitrogen, closing the [1,4]oxazino ring.

  • Quench: Cool to 20°C. Neutralize with aqueous NaHCO3 or NaOH to pH 7.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient) to yield 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione .

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Reagent Stoichiometry Amine: 1.05 – 1.10 eq<1.0 eq: Incomplete conversion of expensive pyran. >1.2 eq: Difficult removal of amine impurities during crystallization.
Cyclization Temp 50°C – 60°C>65°C: Degradation of the benzyloxy protecting group (debenzylation). <40°C: Incomplete ring closure; accumulation of aldehyde intermediate.
Water Content < 0.5% in Phase 1High water content in Phase 1 inhibits the condensation/ring-switching efficiency.
pH during Quench 6.5 – 7.5pH > 9: Risk of hydrolyzing the amide bond in the newly formed tricyclic ring.

Process Workflow Diagram

Experimental_Workflow Start Start: Pyran Ester Step1 Step 1: Condensation (+ Amine, MeOH, Reflux) Start->Step1 Check1 IPC: HPLC (Pyran < 0.5%) Step1->Check1 Check1->Step1 Fail (Extend Time) Step2 Step 2: Cyclization (+ MsOH, MeCN, 55°C) Check1->Step2 Pass Quench Quench & Neutralize (pH 7.0) Step2->Quench Isolate Crystallization (EtOH/H2O) Quench->Isolate Final Final Product: Tricyclic Core Isolate->Final

Figure 2: Workflow for the conversion of Pyran Ester to Tricyclic Core.

Safety & Handling (EHS)

  • Pyran Derivative: Treat This compound as a potential irritant. Avoid inhalation of dust.

  • Methanesulfonic Acid (MsOH): Corrosive.[3] Causes severe skin burns and eye damage. Use acid-resistant gloves and face shield.

  • Waste Disposal: The aqueous waste from the quench step will contain methanesulfonate salts and residual organics; dispose of as chemical waste.

References

  • Shionogi & Co., Ltd. (2019). Process for producing substituted polycyclic pyridone derivatives. Patent WO2019054483. Link

  • K. Huang et al. (2023).[4] "Improved Synthetic Process of Baloxavir Marboxil Intermediate". Organic Process Research & Development. Link

  • T. Maki et al. (2024). "Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold". Organic Process Research & Development. Link

  • PubChem. (2025).[5] "Compound Summary: this compound". Link

  • Y. Zheng et al. (2022). "Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions". Molecules. Link

Sources

One-pot synthesis of fused tricyclic pyridones using pyran-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Fused Tricyclic Pyridones via Pyran-2-Carboxylate Recyclization

Executive Summary

This application note details a robust, scalable protocol for the one-pot synthesis of fused tricyclic pyridones, a scaffold critical to next-generation HIV integrase strand transfer inhibitors (INSTIs) such as Dolutegravir and Bictegravir. By utilizing methyl 2-oxo-2H-pyran-3-carboxylate derivatives as electrophilic "chemical chameleons," this method leverages a cascade aminolysis-recyclization mechanism. This approach eliminates the need for intermediate isolation, significantly reducing process mass intensity (PMI) while ensuring high regioselectivity.

Target Audience: Medicinal Chemists, Process R&D Scientists, and Drug Discovery Leads.

Scientific Foundation & Mechanism

The "Pyrone-to-Pyridone" Logic

The core strategy relies on the inherent instability of the 2-pyrone ring (specifically the 2-oxo-2H-pyran system) toward nucleophiles. Unlike simple esters, pyran-2-carboxylates possess two electrophilic sites: the ester carbonyl and the C-6 position (via conjugate addition/ring opening).

When reacted with a binucleophile (e.g., amino-alcohol or diamine), the reaction proceeds through a deterministic cascade:

  • Nucleophilic Attack: The primary amine attacks the ester or the pyrone ring (C-2/C-6), leading to ring opening.

  • Decarboxylative/Dehydrative Rearrangement: The intermediate undergoes recyclization to form the thermodynamically stable 4-pyridone core.

  • Annulation: The secondary nucleophile (hydroxyl or second amine) condenses with a pendant electrophile (often an aldehyde or ketone masked within the substrate) to close the third ring.

Pathway Visualization

G Start Methyl 2-oxo-2H-pyran-3-carboxylate (Electrophile) Inter1 Intermediate A: Ring-Opened Amide Start->Inter1 Aminolysis (Reversible) Amine Binucleophile (Amino-alcohol/Diamine) Amine->Inter1 Inter2 Intermediate B: Enaminone Species Inter1->Inter2 Tautomerization Pyridone Bicyclic Pyridone Core Inter2->Pyridone Intramolecular Cyclization (-H2O) Final Fused Tricyclic Pyridone Pyridone->Final Annulation (Ring Closure)

Figure 1: Mechanistic flow of the cascade reaction transforming pyran-2-carboxylates into fused tricyclic systems.

Experimental Protocol

Objective: Synthesis of a tricyclic pyrido[1,2-a]pyrimidine-4-one derivative (Model System). Scale: 10 mmol (Gram-scale).

Reagents & Materials
  • Precursor: Methyl 2-oxo-2H-pyran-3-carboxylate (1.54 g, 10 mmol).

  • Binucleophile: N-Boc-ethylenediamine (or specific amino-alcohol for oxazine fusion) (1.2 eq).

  • Solvent: Methanol (anhydrous) or Toluene (for azeotropic conditions).

  • Additives: Acetic acid (catalytic, 10 mol%).

Step-by-Step Methodology
  • Charge: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-oxo-2H-pyran-3-carboxylate (1.0 equiv) and Methanol (10 volumes).

  • Addition: Add the diamine/amino-alcohol (1.2 equiv) dropwise at room temperature. Note: Exotherm is possible due to initial aminolysis.

  • Activation: Add Acetic Acid (0.1 equiv).

    • Expert Insight: Acid catalysis promotes the elimination of water/methanol during the recyclization step, preventing the reaction from stalling at the open-chain enaminone stage.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 110°C for Toluene) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the pyrone ester peak (UV 254 nm) and the emergence of the highly fluorescent pyridone species.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 0°C.

    • The tricyclic product often crystallizes out of solution due to the planar, rigid nature of the fused system.

    • Filter the solid and wash with cold methanol (2 x 5 mL).

  • Purification (If required): Recrystallization from Ethanol/DMF or flash chromatography (DCM/MeOH gradient).

Critical Process Parameters (CPPs)
ParameterRangeOptimalImpact on Quality
Temperature 60°C – 110°C80°CLow temp stalls recyclization; high temp degrades pyrone.
Stoichiometry 1.0 : 1.0 – 1.51.0 : 1.2Excess amine ensures full conversion of the ester.
Solvent Polarity Protic vs. AproticProtic (MeOH)Protic solvents stabilize the zwitterionic transition state.
Concentration 0.1 M – 1.0 M0.5 MHigh concentration favors intermolecular polymerization.

Data Analysis & Validation

Expected Analytical Signature
  • 1H NMR:

    • Disappearance of pyrone doublets (typically

      
       6.3 and 7.8 ppm).
      
    • Appearance of pyridone singlet (C-2 proton) around

      
       8.0–8.5 ppm.
      
    • Distinct diastereotopic splitting of methylene protons in the newly formed fused ring (if chiral amino-alcohols are used).

  • LC-MS:

    • Mass shift corresponding to

      
      .
      
Troubleshooting Guide
  • Issue: Product remains as the open-chain amide (Intermediate A).

    • Solution: Increase temperature or switch solvent to Toluene/Acetic Acid (10:1) to drive dehydration.

  • Issue: Low yield due to polymerization.

    • Solution: Perform the addition of the amine slowly (high dilution) to favor intramolecular cyclization over intermolecular attack.

Strategic Relevance in Drug Discovery

This protocol is a simplified model of the industrial route used for Dolutegravir (Tivicay) and Bictegravir . These blockbusters utilize a "masked" pyran (often an alkoxy-enaminone) that reacts with a chiral amino-alcohol to form the tricyclic carbamoyl pyridone core.

Key Advantage: The pyran-2-carboxylate route allows for late-stage diversification. By varying the binucleophile, researchers can rapidly generate libraries of:

  • Pyrido[1,2-a]pyrimidines (using diamines).

  • Pyrido[2,1-c][1,4]oxazines (using amino-alcohols).

References

  • Design, synthesis, and biological evaluation of novel tricyclic HIV-1 integrase inhibitors. Bioorg. Med. Chem. Lett., 2006.[1]

  • Carbamoyl Pyridone HIV-1 Integrase Inhibitors: A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems. J. Med. Chem., 2013.[2]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors. Org. Process Res. Dev., 2023.[2][3][4][5]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide. Beilstein J. Org. Chem., 2018.

Sources

Conditions for amidation of methyl 4-oxo-4H-pyran-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the 4-oxo-4H-pyran-2-carboxamide scaffold. This moiety is a critical pharmacophore in HIV integrase inhibitors, anti-infectives, and metalloenzyme inhibitors.

Executive Summary: The Chemoselectivity Challenge

The amidation of methyl 4-oxo-4H-pyran-2-carboxylate (Methyl Comanate) presents a classic chemoselectivity problem. The 4-pyrone ring is an electron-deficient vinylogous lactone. Reacting it with nucleophilic amines presents two competing pathways:

  • Path A (Desired): Nucleophilic attack at the exocyclic ester carbonyl

    
    Amide Formation .
    
  • Path B (Undesired): Michael-type addition/elimination at the ring carbons (C-2 or C-6) or direct attack at the ring oxygen

    
    Ring Opening  or O-to-N Exchange (Pyridone formation) .
    

Standard thermal aminolysis (heating ester with amine) frequently favors Path B, converting the pyrone to a 4-pyridone (Comenamic acid derivative). To preserve the oxygen heterocycle, this protocol prioritizes an Indirect Activation Strategy (Hydrolysis


 Coupling) as the "Gold Standard" for reliability, while providing a Lewis-Acid Catalyzed Direct Method  for high-throughput applications.

Part 1: Mechanistic Pathways & Decision Matrix

The following diagram illustrates the kinetic competition between amidation and ring transformation.

ReactionPathways Ester Methyl 4-oxo-4H-pyran-2-carboxylate (Substrate) Acid Intermediate: 4-oxo-4H-pyran-2-carboxylic acid Ester->Acid Hydrolysis (HCl/H2O or LiOH/THF) Amide TARGET PRODUCT: 4-oxo-4H-pyran-2-carboxamide Ester->Amide Direct Catalytic Aminolysis (La(OTf)3, Low T) Pyridone SIDE PRODUCT: 4-oxo-1,4-dihydropyridine-2-carboxamide (Ring O -> NH Exchange) Ester->Pyridone Thermal Aminolysis (High T, Excess Amine) RingOpen SIDE PRODUCT: Ring-Opened Dione Ester->RingOpen Strong Base (NaOMe, Reflux) Amine Primary Amine (R-NH2) Acid->Amide Coupling Reagent (TBTU/HATU + DIPEA)

Figure 1: Mechanistic divergence in the reaction of pyrone esters with amines. Path A (Blue) is the high-fidelity route recommended for library synthesis.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Hydrolysis + Coupling)

Recommended for: Precious amines, scale-up, and substrates sensitive to ring opening.

Rationale: Isolating the carboxylic acid prevents the amine from attacking the pyrone ring during the high-energy transition state required for direct ester amidation.

Step 1: Controlled Hydrolysis

  • Dissolve: Dissolve Methyl 4-oxo-4H-pyran-2-carboxylate (1.0 equiv) in THF:Water (3:1).

  • Reagent: Add LiOH·H₂O (1.1 equiv). Avoid strong bases like NaOH or KOH at high concentrations to prevent Michael addition.

  • Reaction: Stir at 0°C to Room Temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH 2–3.

    • Extract with EtOAc (3x). The pyrone acid is water-soluble; if extraction is poor, saturate the aqueous phase with NaCl.

    • Dry over Na₂SO₄ and concentrate.[1]

    • Note: Do not heat the acidic solution excessively to avoid decarboxylation.

Step 2: Amide Coupling

  • Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF or DCM.

  • Base: Add DIPEA (3.0 equiv).

  • Coupling Agent: Add TBTU or HATU (1.1 equiv). Stir for 10 mins to form the active ester.

  • Amine Addition: Add the amine (1.1–1.2 equiv).

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Dilute with EtOAc, wash with 0.5N HCl (removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid), and brine.

Method B: Direct Catalytic Aminolysis

Recommended for: Non-nucleophilic amines (anilines) or high-throughput screening where two steps are inefficient.

Rationale: Lewis acids activate the ester carbonyl specifically, allowing amidation to proceed at lower temperatures where the activation energy for ring opening is not met.

Protocol:

  • Setup: In a sealed tube, combine Methyl 4-oxo-4H-pyran-2-carboxylate (1.0 equiv) and the amine (1.2 equiv) in Toluene or THF.

  • Catalyst: Add La(OTf)₃ (10 mol%) or Zr(OtBu)₄ (10 mol%).

  • Conditions: Heat to 60–80°C . Do not exceed 100°C.

  • Monitoring: Check LCMS for M+H (Amide) vs M+H (Pyridone). The Pyridone mass will be identical to the Amide if the amine is ammonia, but if using R-NH₂, the mass differs (Amide = Substrate + Amine - OMe; Pyridone = Substrate + Amine - OMe - O + N-R... usually complex mixtures).

    • Correction: If reacting with R-NH2:

      • Amide Product: Mass = [Pyran] + [Amine] - [MeOH].

      • Pyridone Product: Mass = [Pyran] + [Amine] - [MeOH] - [O] + [N-R] (This is actually a substitution of the ring oxygen). Actually, the common side reaction with primary amines is the formation of N-substituted 4-pyridone-2-carboxamides where the ring oxygen is replaced by the N-R group.

Part 3: Data Summary & Optimization Table

VariableConditionOutcomeRecommendation
Solvent Methanol/EthanolRisk: Transesterification or Ring OpeningAvoid protic solvents for direct aminolysis.
Solvent THF/DCMGood: Inert, good solubilityPreferred for Coupling (Method A).
Solvent TolueneGood: Supports Lewis Acid catalysisPreferred for Direct Method (Method B).
Base NaOMe / NaOEtFailure: Ring opening / PolymerizationDO NOT USE.
Base LiOH / DIPEASuccess: Mild hydrolysis / Proton scavengerStandard.
Temperature > 120°CFailure: Decarboxylation / Pyridone formationKeep T < 80°C.
Coupling Agent EDC/HOBtModerate: Slower, urea byproductsAcceptable alternative.
Coupling Agent TBTU / HATUExcellent: Fast, high yieldPreferred.

Part 4: Quality Control & Troubleshooting

Self-Validating the Structure (NMR): To confirm you have the Pyrone and not the Pyridone :

  • 1H NMR (DMSO-d6):

    • Pyrone Amide: Look for two doublets for the ring protons (H-3, H-5) around

      
       6.5–8.5 ppm. The NH signal of the exocyclic amide will be a broad singlet/triplet (depending on amine) around 
      
      
      
      8.0–9.5 ppm.
    • Pyridone Impurity: If the ring oxygen was replaced by NH (from ammonia) or N-R, the chemical shifts of the ring protons will shift upfield significantly due to the greater electron density of nitrogen vs oxygen.

Troubleshooting Guide:

  • Issue: Low yield in hydrolysis step.

    • Cause: Decarboxylation of the free acid during workup.

    • Fix: Do not heat the aqueous acid phase. Extract immediately after acidification.

  • Issue: Product is water-soluble.

    • Fix: Use n-Butanol for extraction or lyophilize the aqueous phase and use crude in the next step (salt tolerance of HATU is reasonable).

References

  • Synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamides (TBTU Method)

    • Title: Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Deriv
    • Source: ResearchGate (2025).[2]

    • URL:[Link]

  • Chelidonic Acid/Pyrone Ester Chemistry

    • Title: Ethyl 4H-Pyran-4-one-2-carboxylate: Synthesis and Structural Characteriz
    • Source: MDPI (Molecules, 2023).
    • URL:[Link]

  • Direct Amidation using Borane-Pyridine (General Ester Method)

    • Title: Borane-Pyridine: An Efficient Catalyst for Direct Amidation.[1]

    • Source: MDPI (Molecules, 2024).
    • URL:[Link]

  • Pyridone Formation Warning (O -> N Exchange)

    • Title: Investigation of the Reaction Conditions for the Synthesis of Pyridones.
    • Source: Journal of the Serbian Chemical Society.
    • URL:[Link]

Sources

Application Note: Nucleophilic Substitution & Transformation of 4-Pyrone 2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

4-Pyrone 2-carboxylate derivatives (e.g., comenic acid esters) represent a privileged scaffold in medicinal chemistry, serving as critical precursors for HIV integrase inhibitors (e.g., Dolutegravir), anti-inflammatories, and metalloenzyme inhibitors.

While the 4-pyrone ring is electron-deficient, its reactivity with nucleophiles is nuanced.[1] Unlike simple benzene rings, 4-pyrones undergo nucleophilic substitution via two distinct pathways:

  • Nucleophilic Acyl Substitution: Standard functionalization at the C2-ester/acid moiety.

  • ANRORC-like Transformation (Addition of Nucleophile, Ring Opening, and Ring Closure): The substitution of the ring oxygen atom with a primary amine to generate 4-pyridones.

This guide provides validated protocols for these transformations, emphasizing the suppression of side reactions (e.g., irreversible ring opening) to maximize yield and purity.

Mechanistic Foundation: The Electrophilic Landscape

To optimize reactions, one must understand the electronic bias of the 4-pyrone core. The ring is aromatic but highly polarized.

  • C2 Position (Ester/Carboxylate): Susceptible to standard nucleophilic acyl substitution.[2] Reactivity is modulated by the electron-withdrawing nature of the pyrone ring.[1]

  • C6 Position: The "vinylogous" position. Susceptible to Michael addition by soft nucleophiles.

  • Ring Oxygen: The ultimate leaving group in the synthesis of 4-pyridones.

Pathway Visualization

The following diagram illustrates the divergent pathways for a nucleophile (Primary Amine) attacking a 4-pyrone 2-carboxylate.

ReactionPathways Pyrone 4-Pyrone-2-Carboxylate (Starting Material) Intermediate Michael Adduct (Tetrahedral Intermediate) Pyrone->Intermediate Nuc Attack at C6 Amide 4-Pyrone-2-Carboxamide (Product B: Ester Sub) Pyrone->Amide Nuc Attack at C2 (Ester) (Low Temp / Kinetic) RingOpen Open-Chain Enaminone (Transient) Intermediate->RingOpen Ring Opening Pyridone 4-Pyridone-2-Carboxylate (Product A: O -> N Sub) RingOpen->Pyridone Recyclization (High Temp / Thermodynamic)

Figure 1: Divergent reactivity of 4-pyrone 2-carboxylates with primary amines. Path A (Green) yields the pyridone scaffold; Path B (Red) yields the amide while retaining the pyrone ring.

Protocol A: Synthesis of 4-Pyridone Scaffolds (The "O-to-N" Exchange)

This is the most critical reaction for drug development, converting the pyrone core into a pyridone core. This transformation is formally a substitution of the ring oxygen by nitrogen.

Target: Conversion of Methyl 4-pyrone-2-carboxylate to 1-Substituted-4-pyridone-2-carboxylic acid.

Experimental Design
  • Solvent System: Ethanol/Water (1:1) or Methanol. Protic solvents facilitate the proton transfer steps required for ring closure.

  • Stoichiometry: 1.0 eq Pyrone : 1.2–1.5 eq Primary Amine.

  • Temperature: Reflux (

    
    C) is mandatory. Room temperature often stalls at the open-chain enaminone intermediate.
    
Step-by-Step Protocol
  • Preparation: Dissolve Methyl 4-pyrone-2-carboxylate (1.0 eq) in Methanol (0.5 M concentration).

  • Protection (Optional but Recommended): If the 4-position carbonyl is reactive toward the specific amine, protect the ketone as a silyl enol ether, though for simple alkyl amines this is unnecessary.

  • Addition: Add the Primary Amine (1.2 eq) dropwise at room temperature.

    • Observation: The solution will likely turn yellow/orange, indicating the formation of the Michael adduct/open-chain intermediate.

  • Cyclization: Heat the mixture to reflux for 4–12 hours.

    • Monitor: Use LCMS. Look for the mass shift

      
      .
      
    • Critical Checkpoint: If LCMS shows a peak with Mass =

      
      , the ring has opened but not closed. Increase heat or add catalytic acetic acid. 
      
  • Workup:

    • Cool to room temperature.

    • Acidify to pH 3–4 with 1N HCl. This protonates the carboxylate (if ester hydrolysis occurred) and often precipitates the product.

    • Filter the solid. If no precipitate, extract with DCM/Isopropanol (3:1).

Validation Criteria
ParameterMethodAcceptance Criteria
Conversion HPLC (254 nm)>95% consumption of Pyrone
Identity 1H NMRDisappearance of pyrone O-CH3 (if hydrolyzed) or shift of ring protons.
Purity LCMSAbsence of open-chain intermediate (usually +18 mass units vs product).

Protocol B: C2-Carboxylate Functionalization (Amidation)

To modify the side chain without disturbing the pyrone ring (e.g., to make a prodrug or extend the SAR), one must avoid the ring-opening pathway described in Protocol A.

Challenge: Primary amines prefer to attack the ring (C6) rather than the ester (C2) under thermodynamic conditions. Solution: Use "Soft" activation or kinetic control.

Experimental Design
  • Strategy: Hydrolysis of the ester to the acid, followed by coupling with a secondary amine or an aniline (less nucleophilic than alkyl amines).

  • Reagents: HATU or T3P (Propylphosphonic anhydride). Avoid acid chlorides (SOCl2) as they can degrade the pyrone ring.

Step-by-Step Protocol
  • Hydrolysis: Treat Methyl 4-pyrone-2-carboxylate with LiOH (1.1 eq) in THF/Water (1:1) at 0°C .

    • Note: Keep cold to prevent ring attack by hydroxide.

    • Acidify and isolate the free acid (Comenic acid derivative).

  • Activation: Dissolve the free acid in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.

  • Coupling: Add the amine (1.1 eq).

    • Selection: Secondary amines (morpholine, piperazine) work best. Primary amines require strict 0°C maintenance to avoid ring insertion.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (remove unreacted acid) and Brine.

Workflow Visualization

OptimizationWorkflow Start Start: 4-Pyrone-2-Carboxylate Target Desired Outcome? Start->Target Target_Ring Scaffold Change (Pyridone Synthesis) Target->Target_Ring Core Mod Target_Side Side Chain Mod (Amide/Ester) Target->Target_Side Substituent Mod Cond_A Primary Amine, MeOH, Reflux Target_Ring->Cond_A Cond_B 1. LiOH, 0°C 2. HATU, Amine, DMF Target_Side->Cond_B Check_A LCMS: Open Chain Present? Cond_A->Check_A Fix_A Add AcOH, Increase Temp Check_A->Fix_A Yes (+18 mass) Prod_A 4-Pyridone Product Check_A->Prod_A No Fix_A->Prod_A Check_B NMR: Ring Intact? Cond_B->Check_B Prod_B 4-Pyrone Amide Check_B->Prod_B Yes

Figure 2: Decision tree for selecting reaction conditions based on the desired structural outcome.

Troubleshooting & Optimization

Common Pitfalls
  • The "Open-Chain" Dead End:

    • Symptom:[3][4][5][6] LCMS shows a major peak at [M+18] relative to the expected pyridone.

    • Cause: The ring opened but steric hindrance or low temperature prevented water elimination and closure.

    • Fix: Switch solvent to n-Butanol (higher boiling point) or add 5% Acetic Acid to catalyze the dehydration.

  • Polymerization:

    • Symptom:[3][4][5][6] Dark tar formation.

    • Cause: 4-pyrones are Michael acceptors. High concentration of strong bases can trigger polymerization.

    • Fix: Run reactions dilute (0.1 M) and add the amine slowly.

  • Regioselectivity (C2 vs C6):

    • Hard nucleophiles (Grignards) often attack the C4-carbonyl.

    • Soft nucleophiles (Amines, Thiols) attack C6 or C2.

    • Control: To favor C2-amidation over C6-attack, use sterically hindered amines or lower temperatures (< 0°C).

References

  • Synthesis of 4-Pyridones

    • Perrone, S., et al. (2022).[7] "Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones." Molecules, 27(21), 7098.

  • Reactivity of Comenic Acid Derivatives

    • Garkushenko, A. K., et al. (2019). "Reaction of pyrones with amines: Synthesis of novel polycarbonyl Schiff bases." Journal of Molecular Structure, 1198, 126908.
  • General Nucleophilic Acyl Substitution

    • Ashenhurst, J. (2023). "Nucleophilic Acyl Substitution." Master Organic Chemistry.
  • HIV Integrase Inhibitor Scaffolds

    • Johns, B. A., et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereoselective Ring Closing Metathesis Route to the Octahydropyrano[3,2-f][1,4]oxazepine System of Cabotegravir." Journal of Medicinal Chemistry, 56(14), 5901–5916.

Sources

Application Note: Selective Debenzylation of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Target Transformation: Selective cleavage of the benzyl ether (


) at the C3 position of the pyrone ring to yield the free hydroxyl group, while strictly preserving the methyl ester at C2 and the 

-unsaturation of the pyrone core.

Substrate: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate Product: Methyl 3-hydroxy-4-oxo-4H-pyran-2-carboxylate

The Chemoselectivity Challenge

This transformation presents a "Triad of Reactivity" challenge. The substrate contains three sensitive functionalities:

  • Benzyl Ether (Target): Requires cleavage.[1][2][3]

  • Methyl Ester (Off-Target): Susceptible to hydrolysis (acid/base) or transesterification.

  • Pyrone Alkene (Off-Target): The C2-C3 and C5-C6 double bonds behave as Michael acceptors and can be susceptible to hydrogenation (saturation) under forcing catalytic conditions.

Strategic Recommendation: Catalytic Hydrogenolysis (


)  is the primary recommended protocol. It offers the highest selectivity for 

bond cleavage over ester hydrolysis. However, strict control of hydrogen pressure and catalyst loading is required to prevent ring saturation.

Alternative Protocol: For substrates containing sulfur (catalyst poisons) or requiring metal-free conditions, Acid-Mediated Solvolysis (TFA/Thioanisole) is the validated backup.

Protocol A: Catalytic Hydrogenolysis (Gold Standard)

This method relies on the high affinity of Palladium for the benzylic


 bond. Under mild conditions (1 atm), the reaction is highly selective for the ether.
Materials & Equipment[5]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type E101 or equivalent). Note: Wet catalyst reduces fire risk.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF). MeOH is preferred for solubility.

  • Reagent: Hydrogen gas (

    
    ) - Balloon pressure (approx. 1 atm).
    
  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 g of the substrate in 100 mL of MeOH (0.4 M concentration).

    • Critical: Ensure the solution is homogenous. If solubility is poor, add THF (up to 20% v/v).

  • Catalyst Addition:

    • Under an inert atmosphere (

      
       or Ar), carefully add 10 wt% of Pd/C (1.0 g).
      
    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent during addition.

  • Hydrogenation:

    • Purge the reaction vessel with

      
       (3x), then with 
      
      
      
      (3x).
    • Attach a hydrogen balloon (1 atm).

    • Stir vigorously at Room Temperature (20–25°C).

  • Monitoring (HPLC/TLC):

    • Check reaction at T=1h, 2h, and 4h.

    • Endpoint: Disappearance of starting material (

      
       in 50% EtOAc/Hex) and appearance of the polar hydroxyl product (
      
      
      
      ).
    • Warning: If reaction proceeds >6 hours, check for over-reduction (loss of UV activity or mass shift M+2).

  • Workup:

    • Purge system with

      
      .
      
    • Filter the reaction mixture through a pad of Celite to remove Pd/C.

    • Wash the Celite pad with MeOH (2 x 20 mL).

    • Concentrate the filtrate in vacuo (< 40°C) to yield the crude solid.

  • Purification:

    • Usually, the product is pure enough (>95%) for subsequent steps.

    • If necessary, recrystallize from MeOH/Ether or purify via flash chromatography (

      
      ).
      
Data Summary: Protocol A
ParameterSpecificationReason
Solvent MeOH (0.2 - 0.5 M)Promotes H2 solubility; compatible with esters.
Catalyst Loading 5-10 wt%Balance between speed and over-reduction risk.
Pressure 1 atm (Balloon)Higher pressure (>3 bar) risks reducing the pyrone ring.
Yield 88 - 95%High efficiency; no ester hydrolysis byproducts.

Protocol B: Acid-Mediated Solvolysis (Metal-Free)

Use this method if the substrate contains sulfur (which poisons Pd catalysts) or if the lab lacks hydrogenation infrastructure.

Mechanism

Strong acid protonates the ether oxygen. A scavenger (Thioanisole) traps the resulting benzyl carbocation, preventing re-alkylation (Friedel-Crafts) of the pyrone ring.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 equiv of substrate in Trifluoroacetic Acid (TFA) (approx. 5-10 mL per gram of substrate).

    • Note: TFA acts as both solvent and catalyst.

  • Scavenger Addition:

    • Add 2.0 - 3.0 equiv of Thioanisole (or Pentamethylbenzene).

    • Why: Without this, the cleaved benzyl group will form a benzyl cation that attacks the pyrone ring, forming unwanted C-benzylated byproducts.

  • Reaction:

    • Stir at Room Temperature for 2–6 hours.

    • Monitor by TLC.

  • Workup:

    • Evaporate TFA in vacuo (use a trap with NaOH solution to neutralize fumes).

    • Redissolve the residue in

      
      .
      
    • Wash with sat.

      
       (carefully, gas evolution!) to remove residual acid.
      
    • Wash with brine, dry over

      
      , and concentrate.[4]
      
  • Purification:

    • Required.[1][3][5][6][7][8][9] The crude will contain thioanisole/benzyl-thioanisole adducts.

    • Column chromatography is essential to remove the scavenger.

Visualizations

Diagram 1: Hydrogenolysis Workflow & Decision Logic

This flowchart guides the user through the critical decision points of the experiment.

G Start Start: this compound CheckS Does substrate contain Sulfur? Start->CheckS MethodA Protocol A: Hydrogenolysis (Pd/C, H2, MeOH) CheckS->MethodA No MethodB Protocol B: Acid Solvolysis (TFA + Thioanisole) CheckS->MethodB Yes Monitor Monitor: TLC/HPLC (Check for Ring Reduction) MethodA->Monitor Filter Filter (Celite) Remove Pd/C Monitor->Filter Complete YieldA Product: Pure Hydroxyl (High Yield) Filter->YieldA Scavenger Critical: Add Scavenger (Traps Benzyl Cation) MethodB->Scavenger WorkupB Workup: Neutralize & Column (Remove Scavenger) Scavenger->WorkupB YieldB Product: Hydroxyl (Moderate Yield) WorkupB->YieldB

Caption: Decision matrix for selecting between Catalytic Hydrogenolysis (Preferred) and Acid Solvolysis based on substrate compatibility.

Diagram 2: Selectivity Mechanism (Protocol A)

Visualizing why Hydrogenolysis preserves the ester.

Mechanism Substrate Substrate (Bn-O-Pyrone-COOMe) PdSurface Pd Surface (H2 saturated) Substrate->PdSurface Coordination Step1 Adsorption (Bn-O coord) PdSurface->Step1 Step2 Cleavage (Bn-H + HO-Pyrone) Step1->Step2 Hydrogenolysis Ester Methyl Ester (Sterically/Electronically Resistant to H2) Ester->Step2 Remains Intact

Caption: Mechanistic view of Pd-catalyzed cleavage. The Benzyl C-O bond is kinetically more labile than the Methyl Ester C-O bond under neutral hydrogenation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalled (<50% conv.) Catalyst poisoning or poor

mass transfer.
1. Purge headspace again. 2. Add fresh catalyst (5 wt%). 3. Switch solvent to AcOH (use caution with ester stability).
Over-reduction (M+2 product) Saturation of pyrone double bond.1. Stop reaction immediately. 2. Reduce catalyst loading to 2 wt%. 3. Use Poisoned Catalyst (Lindlar).
Ester Hydrolysis (Acid product) Moisture in solvent (if using Protocol B) or traces of acid/base.1. Dry solvents over molecular sieves. 2. For Protocol A, ensure neutral pH.
Product is Purple/Colored Metal chelation (Iron/Pd contamination).The product is a chelator. Wash with EDTA solution or recrystallize to remove trace metals.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for benzyl ether cleavage conditions).

  • Khurana, J. M., & Arora, R. (2009).[5][8] Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[5][8] Synthesis, 2009(07), 1127-1130. (Differentiation between benzyl ester and ether stability).

  • Sajiki, H. (1995).[3][8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate.[3][8] Tetrahedron Letters, 36(20), 3465-3468. (Optimization of Pd/C selectivity).

  • PubChem Compound Summary. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.[4][10] (Structural confirmation and physical properties).

Sources

Application Note: A Scalable Process for the Production of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, including next-generation antiviral agents.[1] The increasing demand for these therapeutics necessitates a robust, safe, and scalable manufacturing process for this key building block. This document provides a comprehensive guide for the scale-up synthesis of this compound, transitioning from a laboratory-scale procedure to a pilot-plant scale. We detail a multi-step synthesis beginning from commercially available maltol, focusing on critical process parameters, safety protocols for hazardous reagents, and purification strategies suitable for large-scale production. The causality behind experimental choices is explained to provide researchers and process chemists with the insights needed for successful implementation.

Synthesis Strategy & Rationale

The selected synthetic route is a two-step process designed for efficiency, scalability, and the use of readily available starting materials. The strategy involves:

  • Esterification of Maltol: Direct conversion of maltol (3-hydroxy-2-methyl-4-pyrone), a naturally derived and cost-effective starting material, to its corresponding methyl carboxylate.[2][3]

  • O-Benzylation: Protection of the 3-hydroxyl group of the pyranone ring via a Williamson ether synthesis using benzyl bromide. This reaction is well-established and adaptable to large-scale operations.[4]

This approach avoids the multi-step, lower-yielding processes that start from materials like furfuryl alcohol, which can present challenges with reproducibility and scalability.[5]

Synthesis_Strategy Maltol Maltol (3-Hydroxy-2-methyl-4-pyrone) Intermediate Methyl 3-hydroxy-4-oxo-4H- pyran-2-carboxylate Maltol->Intermediate Step 1: Esterification (e.g., with Dimethyl carbonate) FinalProduct Methyl 3-(benzyloxy)-4-oxo-4H- pyran-2-carboxylate Intermediate->FinalProduct Step 2: O-Benzylation (BnBr, K2CO3) Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product raw_materials Raw Material QC (Starting Material, BnBr, K2CO3) reactor_charge Charge Reactor (1 kg SM, 1.62 kg K2CO3, 15L Acetone) raw_materials->reactor_charge bnbr_addition Controlled Addition of BnBr (T < 35°C) reactor_charge->bnbr_addition reflux Reflux (6-8h) bnbr_addition->reflux ipc_check IPC Check (TLC/HPLC) Is SM < 1%? reflux->ipc_check ipc_check->reflux No cooldown Cool to 20-25°C ipc_check->cooldown Yes filtration1 Filter Salts (Nutsche) cooldown->filtration1 concentration Concentrate in Vacuo filtration1->concentration crystallization Recrystallize from IPA concentration->crystallization filtration2 Isolate Product (Nutsche) crystallization->filtration2 drying Vacuum Dry (45-50°C) filtration2->drying final_qc Final QC (Purity, Identity, Residual Solvents) drying->final_qc packaging Package & Label final_qc->packaging

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket Priority: High (Process Bottleneck Identification)

Executive Summary: The "Direct Oxidation" Trap

Welcome to the technical support hub for pyranone functionalization. If you are accessing this guide, you are likely experiencing low yields (<40%) or difficult purification during the synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate .[1]

The Core Issue: The most common synthetic route starts with Maltol (3-hydroxy-2-methyl-4-pyrone) .[1] While the benzyl protection of the C3-hydroxyl is trivial, the subsequent oxidation of the C2-methyl group to the carboxylic acid is the primary yield-killer.[1]

Many protocols suggest Selenium Dioxide (SeO2) for this oxidation (Riley Oxidation).[2][3] We strongly advise against this for high-yield requirements. SeO2 reactions on this scaffold are often plagued by:

  • Incomplete conversion (stalling at the aldehyde).

  • Formation of organoselenium byproducts that are difficult to chromatograph.

  • Ring decomposition due to thermal stress.

The Solution: This guide details the "Indirect Functionalization Protocol" (Steglich/Pinnick modification) and the "Furfuryl Rearrangement" (Industrial Standard) to boost yields to the 70-85% range.

Module 1: Critical Workflow Visualization

The following logic flow illustrates why your current yield might be low and the recommended pathway for correction.

GStartStart: MaltolProtStep 1: Benzyl Protection(BnBr, K2CO3)Start->ProtSeO2Method A: SeO2 Oxidation(Riley Oxidation)Prot->SeO2AvoidNBSMethod B: Radical Bromination(NBS, AIBN)Prot->NBSRecommendedAldehyde_ImpureMixture: Aldehyde +Selenium ByproductsSeO2->Aldehyde_ImpureLowYieldFinal Yield: <40%(Difficult Purification)Aldehyde_Impure->LowYieldHydrolysisHydrolysis(DMSO/H2O or CaCO3)NBS->HydrolysisPinnickPinnick Oxidation(NaClO2, NaH2PO4)Hydrolysis->PinnickAcidIntermediate:Pyran-2-carboxylic AcidPinnick->AcidEsterStep 3: Methylation(MeI or MeOH/SOCl2)Acid->EsterTargetTarget:Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylateEster->Target

Figure 1: Comparison of the traditional SeO2 route (Red) vs. the recommended Radical Bromination/Pinnick route (Green) for optimizing yield.[1]

Module 2: Step-by-Step Optimization Protocols

Protocol A: The "Indirect Functionalization" (Recommended for Lab Scale)

Use this if you are starting from Maltol and need high purity without toxic selenium waste.

Step 1: Benzylic Bromination (The Activation) Instead of trying to force an oxygen atom onto the methyl group, we first replace a hydrogen with bromine. This is kinetically much easier.

  • Reagents: 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (Catalytic), CCl4 or Benzotrifluoride (Green alternative).[1]

  • Conditions: Reflux under Argon.[3]

  • Checkpoint: Monitor TLC for the disappearance of the starting material.[3] The product is the benzyl bromide derivative.

  • Why this works: The radical stability at the benzylic-like position (alpha to the double bond) makes this highly selective [1].[1]

Step 2: Hydrolysis & Oxidation (The Conversion)

  • Hydrolysis: Treat the bromide with aqueous DMSO or CaCO3/Dioxane reflux to generate the alcohol/aldehyde intermediate.

  • Pinnick Oxidation:

    • Reagents: Aldehyde intermediate, NaClO2 (Sodium chlorite), NaH2PO4 (Buffer), 2-Methyl-2-butene (Scavenger), t-BuOH/H2O.[1]

    • Mechanism:[2][3][4][5][6] NaClO2 provides a mild oxidation potential that converts the aldehyde to the carboxylic acid without touching the benzyl ether or the pyrone double bonds [2].

    • Yield Expectation: 75-85% (over 2 steps).

Protocol B: The "Furfuryl" Rearrangement (Industrial High-Yield Route)

Use this if you are synthesizing >100g and can handle Chlorine gas or strong oxidants safely.[1]

This method bypasses Maltol entirely. It constructs the pyranone ring already oxidized.

  • Start: Furfuryl alcohol.

  • Reaction: Oxidation with Cl2 (gas) or stronger oxidants in aqueous acidic media.

  • Mechanism: This induces a ring expansion (Achmatowicz reaction variant) to form 3-hydroxy-4-pyran-2-carboxylic acid directly.[1]

  • Protection: Benzylation is performed after the ring is formed.

  • Reference: This is the preferred industrial route described in process patents for HIV integrase inhibitors [3].

Module 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Impurities[3]

Q: I am using SeO2 (I have no other option). How do I maximize yield?

  • Diagnosis: SeO2 reactions often stall at the aldehyde stage or trap selenium in the lattice.

  • Corrective Action:

    • Solvent Switch: Use Pyridine or a Dioxane/Pyridine mixture. Pyridine acts as a ligand for the selenium species, preventing the precipitation of red selenium which kills the reaction kinetics.

    • Temperature: Reflux is mandatory.

    • Workup: You must wash the crude mixture with sodium thiosulfate to reduce residual selenium species, otherwise, they will streak on your column and contaminate the product.

Q: My Pinnick oxidation turned yellow/brown and yield is low.

  • Diagnosis: Chlorine gas generation or lack of scavenger.[3]

  • Corrective Action: Ensure you added 2-Methyl-2-butene (or Resorcinol).[1] This scavenges the hypochlorite by-product.[1] Without it, the hypochlorite can attack the benzyl ring or the pyrone double bond, causing decomposition.

Category 2: Esterification Issues

Q: I used MeOH/H2SO4 for esterification, but my Benzyl group fell off.

  • Diagnosis: Acid-catalyzed deprotection.[1] Benzyl ethers are generally stable to base but can be cleaved by strong acids at high temperatures.

  • Corrective Action:

    • Method A (Mild): Use MeI (Methyl Iodide) and K2CO3 in Acetone or DMF at room temperature. This is base-mediated and will preserve the benzyl group perfectly.[1]

    • Method B (Acidic): If you must use acid, use Thionyl Chloride (SOCl2) in Methanol at 0°C -> Room Temp.[1] Do not reflux for extended periods.[3]

Category 3: Purification[3][7][8]

Q: The product co-elutes with an impurity on the silica column.

  • Diagnosis: Likely the aldehyde intermediate (if using SeO2) or the unreacted bromide (if using NBS).

  • Corrective Action:

    • Chemical Purification: Extract the carboxylic acid (before esterification) into saturated NaHCO3 (aqueous). Wash the organic impurities (aldehyde/bromide) with EtOAc. Then, acidify the aqueous layer to pH 2 and extract the pure acid. Esterify after this purification.

    • Data Table: Solubility Profile for Purification

SolventTarget (Ester)Acid IntermediateImpurity (Aldehyde)Action
DCM SolubleSolubleSolubleGood for extraction
NaHCO3 (aq) InsolubleSoluble (Salt) InsolubleCRITICAL PURIFICATION STEP
Hexanes InsolubleInsolubleSlightly SolubleUse for triturating crude

References

  • Benzylic Bromination Mechanism & Selectivity

    • Source: Sigma-Aldrich / Merck Technical Bulletins on NBS usage.[1]

    • Context: Radical substitution at the allylic/benzylic position is kinetically favored over ring bromination in 4-pyrones under radical conditions.[1]

    • URL:[1]

  • Pinnick Oxidation Protocol

    • Title: A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids.

    • Source:Journal of Organic Chemistry / PMC.
    • Context: Describes the chlorite oxidation mechanism avoiding over-oxid
    • URL:[1]

  • Industrial Synthesis (Furfuryl Route)

    • Title: Synthesis method for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.[1][7][8]

    • Source: Google P
    • Context: Describes the ring expansion of furfuryl alcohol to obtain the target acid in >77% yield, avoiding the methyl oxid
    • URL:[1]

  • SeO2 Oxidation Troubleshooting (Riley Oxidation)

    • Title: Riley Oxidation Mechanism and Scope.[2][3][5]

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Details the mechanism and common pitfalls (selenium precipitation)
    • URL:[1]

Preventing hydrolysis of methyl ester during benzyl group removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl Ester During Benzyl Group Removal

Executive Summary: The Chemoselectivity Challenge

The Conflict: You need to cleave a Benzyl (Bn) ether/amine protecting group while preserving a Methyl Ester (COOMe). The Risk: Methyl esters are moderately labile. They are susceptible to:

  • Hydrolysis (to carboxylic acid): Caused by aqueous acid/base contamination or Lewis acid quenching.

  • Transesterification (to ethyl/alkyl ester): Caused by using the wrong alcohol solvent (e.g., EtOH) during hydrogenolysis.

  • Reduction (to alcohol): Caused by over-reduction (rare with standard Pd/C, common with hydride reagents).

This guide provides three validated workflows to ensure chemoselectivity.

Decision Matrix: Select Your Protocol

Before proceeding, identify your substrate's constraints to select the correct method.

DecisionMatrix Start START: Substrate Analysis Q1 Does the molecule contain Sulfur or reducible alkenes? Start->Q1 Q2 Is the Benzyl group activated (e.g., PMB, NAP)? Q1->Q2 No MethodB METHOD B: Lewis Acid (BCl3 + PMB) (For Sensitive Substrates) Q1->MethodB Yes (S/Alkene present) MethodA METHOD A: Hydrogenolysis (Pd/C) (Standard) Q2->MethodA No (Unsubstituted Bn) MethodC METHOD C: Oxidative Cleavage (DDQ) (For Activated Benzyls) Q2->MethodC Yes (PMB/NAP)

Figure 1: Protocol Selection Decision Tree based on substrate functionality.

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Best For: Standard substrates without sulfur poisons or reducible double bonds.

The "Methyl Ester Safe" Protocol

Standard hydrogenolysis is generally safe for methyl esters. However, transesterification is the most common error researchers mistake for hydrolysis.

Critical Rule: Never use Ethanol (EtOH) if you have a Methyl Ester. The catalyst will facilitate the swap of -OMe to -OEt.

Protocol Steps:
  • Solvent Selection: Dissolve substrate in Methanol (MeOH) , Ethyl Acetate (EtOAc) , or THF .

    • Why? MeOH matches the ester (preventing transesterification). EtOAc/THF are non-nucleophilic.

  • Catalyst Loading: Add 10% Pd/C (5-10 wt% of substrate).

    • Note: If the reaction is sluggish, avoid adding acid (HCl/AcOH) to accelerate it, as this promotes ester hydrolysis.

  • Atmosphere: Hydrogen balloon (1 atm). Stir vigorously.

  • Workup (The Danger Zone):

    • Filter through Celite.[1]

    • Evaporate solvent < 40°C.

    • Troubleshooting: If using MeOH, ensure it is anhydrous. Water + MeOH + Pd/C (slightly acidic surface) can slowly hydrolyze the ester over long reaction times.

Data Summary: Solvent Effects

Solvent Risk Level Outcome
Methanol Low Product is stable (transesterification = identity).
Ethanol Critical Transesterification to Ethyl Ester.
Ethyl Acetate Low Inert. Good for solubility.

| Acetic Acid | High | Risk of acid-catalyzed hydrolysis. |

Method B: Lewis Acid Cleavage ( + Pentamethylbenzene)

Best For: Complex substrates, molecules with sulfur (which poisons Pd), or when hydrogenolysis fails.

The Problem: Boron Trichloride (


) is excellent for cleaving benzyl ethers but is a strong Lewis acid that can coordinate to the ester carbonyl, facilitating cleavage.
The Solution:  Use Pentamethylbenzene (PMB-H)  as a cation scavenger. This accelerates the reaction, allowing it to proceed at -78°C , a temperature where the methyl ester is kinetically stable.
Mechanism of Action
  • 
     complexes with the Benzyl Ether oxygen.
    
  • The C-O bond breaks, generating a Benzyl Cation.

  • Without Scavenger: The cation attacks the substrate or polymerizes (messy).

  • With PMB-H: The electron-rich benzene instantly traps the benzyl cation, driving the equilibrium forward rapidly at low temp.

BCl3Mechanism Substrate Substrate (R-OBn + R-COOMe) Complex BCl3 Complex (-78°C) Substrate->Complex + BCl3 Cleavage Cleavage Event Complex->Cleavage Product Product (R-OH + R-COOMe) Cleavage->Product Byproduct Benzyl-Pentamethylbenzene (Inert Byproduct) Cleavage->Byproduct Scavenger Pentamethylbenzene (Scavenger) Scavenger->Cleavage Traps Cation

Figure 2: The Pentamethylbenzene Scavenger System preventing side reactions.

Validated Protocol (Okano/Tokuyama Method):
  • Setup: Flame-dry flask, Ar atmosphere. Dissolve substrate in anhydrous DCM .

  • Add Scavenger: Add Pentamethylbenzene (3.0 equiv).

  • Cool: Cool mixture to -78°C (Dry ice/Acetone).

  • Reagent Addition: Dropwise addition of

    
      (1.0 M in DCM, 2.0 equiv).
    
  • Reaction: Stir at -78°C. Monitor by TLC (usually complete in <1 hour).

    • Critical: Do NOT let the reaction warm to 0°C or RT before quenching. At higher temps, the ester will cleave.

  • Quench: Add MeOH/CHCl3 (1:10) at -78°C.

  • Workup: Dilute with aqueous

    
    . Extract with DCM.
    

Troubleshooting & FAQs

Q: I used Method A (Hydrogenolysis) in Methanol, but my ester hydrolyzed to the acid. Why? A: This is likely due to water contamination .


 often contains up to 50% water (to prevent ignition). If your reaction ran for a long time (overnight), the combination of water + Pd surface (slightly acidic) + MeOH hydrolyzed the ester.
  • Fix: Use dry 10% Pd/C (handle under Argon) or add a drying agent (

    
    ) directly to the reaction flask (if stirring allows).
    

Q: Can I use


 instead of 

?
A: No.

is significantly more aggressive and will cleave methyl esters (to carboxylic acids) and methyl ethers (to alcohols) even at low temperatures. Stick to

at -78°C.

Q: My product is trapped in the Pentamethylbenzene byproduct after Method B. A: Pentamethylbenzene and its benzylated byproduct are very non-polar. They usually elute with 100% Hexanes/Pentane during column chromatography. Flush the column with non-polar solvent first, then increase polarity to elute your alcohol/ester product.

Q: I see a "new spot" on TLC that isn't the acid or the product. A: If you used Ethanol, it is the Ethyl Ester. If you used


 and quenched with water instead of MeOH, you might have formed a boronate complex. Always quench 

with MeOH to break up boron-oxygen bonds.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[2][3] Wuts, P.G.M.[2][3] John Wiley & Sons, 2014 .[3] (The foundational text for protecting group stability).

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene . Okano, K.; Okuyama, K.; Fukuyama, T.; Tokuyama, H. Synlett, 2008 , 1977-1980.[4] Link

  • Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene . Okano, K. et al. Organic Syntheses, 2016 , 93, 63-74.[1] Link

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation . Bieg, T.; Szeja, W. Synthesis, 1985 , 76-77.[5] Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Pyrone Esters in Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and expert insights for overcoming the common challenge of low reactivity observed with 4-pyrone esters in condensation reactions. As a scaffold of significant interest in medicinal chemistry and materials science, mastering the functionalization of the 4-pyrone core is essential for innovation. This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to make informed, effective decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental reactivity of 4-pyrone systems.

Q1: Why is my 4-pyrone ester failing to participate in a standard base-catalyzed condensation reaction?

The core of the issue lies in the electronic nature of the 4-pyrone ring. The system is inherently electron-deficient due to the delocalization of the oxygen lone pair and the electron-withdrawing effect of the ring carbonyl group. This aromatic character significantly reduces the acidity of protons on alkyl substituents at the C2 and C6 positions. Consequently, generating the requisite enolate nucleophile under standard basic conditions (e.g., NaOH, K₂CO₃ in ethanol) is often thermodynamically unfavorable, leading to little or no product formation.

Q2: What are the most common condensation strategies for functionalizing 4-pyrone esters?

Given the low reactivity of the α-protons on the pyrone substituents, two primary strategies are employed:

  • Forced Enolate Formation: This involves using exceptionally strong bases or optimized catalytic systems to generate the nucleophile from an existing alkyl group (e.g., at C6) for reactions like the Claisen-Schmidt condensation.[1][2]

  • Ring Functionalization Followed by Condensation: A more robust and versatile approach is to first introduce a reactive handle directly onto the pyrone ring. The Vilsmeier-Haack reaction is a premier method for this, installing a formyl (-CHO) group at the C3 position.[3][4][5][6] This aldehyde can then readily participate in subsequent, milder condensation reactions like the Knoevenagel condensation.[7][8][9]

Q3: Are there alternatives to traditional base-catalyzed methods?

Yes. Modern organic synthesis offers several alternatives that can circumvent the need for harsh bases, which can often lead to ring degradation.[10] These include:

  • Lewis Acid Catalysis: To activate the electrophilic partner (e.g., an aldehyde) towards attack by the weakly nucleophilic pyrone.

  • Organocatalysis: Using mild amine catalysts like piperidine or pyrrolidine, often with a carboxylic acid co-catalyst, to facilitate Knoevenagel-type condensations.[11]

  • Thermally-Induced Reactions: In some specific cases, catalyst-free, thermally-activated condensations have been reported, though this is less common for intermolecular reactions involving 4-pyrones.[12][13]

Section 2: Troubleshooting Guide & Advanced Protocols

This section provides detailed solutions to specific experimental failures, complete with step-by-step protocols and the scientific rationale behind each recommendation.

Problem 1: My Claisen-Schmidt condensation between a 6-methyl-4-pyrone ester and an aromatic aldehyde shows no conversion.

Primary Cause: The basicity of your reaction medium is insufficient to deprotonate the 6-methyl group to a significant extent. The resulting enolate concentration is too low to initiate the reaction.

Solution A: Employ a Stronger, Non-Nucleophilic Base

Standard alkali hydroxides are often inadequate. You must shift to a base capable of irreversible deprotonation under anhydrous conditions.

Table 1: Comparison of Bases for 4-Pyrone Enolate Formation

BasepKa (Conjugate Acid)Typical ConditionsKey Considerations
Sodium Hydroxide (NaOH)~15.7EtOH/H₂O, RT to refluxOften ineffective; risk of ring-opening via saponification.
Sodium Ethoxide (NaOEt)~16Anhydrous EtOH, 0 °C to RTBetter than NaOH, but equilibrium may still favor starting materials.
Lithium Diisopropylamide (LDA) ~36 Anhydrous THF, -78 °C Highly effective. Forms the enolate quantitatively and irreversibly. Must be prepared fresh or titrated.
Sodium Bis(trimethylsilyl)amide (NaHMDS) ~26 Anhydrous THF, -78 °C to 0 °C Excellent alternative to LDA. Commercially available as a stable solution.

Solution B: Strategic Workflow Adjustment

Instead of hoping for a reaction under mild conditions, a more deliberate approach is often more successful. The following workflow helps guide your decision-making process when direct condensation fails.

G start Start: Low/No Yield in Claisen-Schmidt Condensation check_base Was a strong, anhydrous base used (e.g., LDA)? start->check_base use_strong_base Action: Switch to LDA or NaHMDS in anhydrous THF at -78°C. (See Protocol 1) check_base->use_strong_base No check_degradation Is starting material degrading? check_base->check_degradation Yes end Target Product Achieved use_strong_base->end vilsmeier_path Alternative Strategy: Functionalize the ring first. check_degradation->vilsmeier_path vilsmeier_action Action: Perform Vilsmeier-Haack formylation at the C3 position. (See Protocol 2) vilsmeier_path->vilsmeier_action knoevenagel_action Action: Use the resulting aldehyde in a mild Knoevenagel condensation. (See Protocol 3) vilsmeier_action->knoevenagel_action knoevenagel_action->end

Caption: Troubleshooting workflow for 4-pyrone condensations.

Protocol 1: Strong Base-Mediated Claisen-Schmidt Condensation

This protocol details the use of LDA for the condensation of a 6-methyl-4-pyrone ester with a generic aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid ethyl ester (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (1.1 eq, 1.6 M in hexanes)

  • Aromatic aldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • LDA Preparation: In the reaction flask under N₂, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve the 4-pyrone ester in a minimal amount of anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. A color change (typically to yellow or orange) indicates enolate formation. Stir for 1 hour.

  • Aldehyde Addition: Add a solution of the aromatic aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: My 4-pyrone ester lacks an α-proton for deprotonation, but I need to build a side chain.

Primary Cause: The substrate is not suitable for enolate-based condensation chemistry. A different C-C bond-forming strategy is required.

Solution: The Vilsmeier-Haack Reaction for C3-Formylation

This reaction is a powerful method for introducing an aldehyde group onto electron-rich heterocycles, including 4-pyrones. It uses a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a formamide (like DMF) and an activating agent (like POCl₃).[5][14] The 4-pyrone ring is sufficiently activated to undergo electrophilic substitution at the C3 position.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl₃ 4-Pyrone Iminium Intermediate Iminium Intermediate 4-Pyrone->Iminium Intermediate Vilsmeier Reagent 3-Formyl-4-Pyrone Iminium Intermediate->3-Formyl-4-Pyrone H₂O Workup

Caption: Vilsmeier-Haack formylation of a 4-pyrone.

Protocol 2: Vilsmeier-Haack Formylation of a 2,6-Disubstituted-4-Pyrone

Materials:

  • 2,6-dimethyl-4H-pyran-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq), freshly distilled

  • N,N-Dimethylformamide (DMF) (3.0 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried flask under N₂, add anhydrous DMF to anhydrous DCM and cool to 0 °C in an ice bath. Slowly add POCl₃ dropwise. A thick white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of the 2,6-dimethyl-4H-pyran-4-one in anhydrous DCM to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C). Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice.

  • Neutralization: Once the ice has melted, slowly add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (pH ~7-8).

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 3-formyl-2,6-dimethyl-4H-pyran-4-one by column chromatography or recrystallization.

Problem 3: The reaction is proceeding, but yields are low and purification is difficult due to multiple side products.

Primary Cause: The reaction conditions (e.g., strong base, high heat) are too harsh, causing degradation of the sensitive pyrone ring.

Solution: Knoevenagel Condensation with an Activated Methylene Compound

This reaction is ideal for condensing an aldehyde (like the one installed via the Vilsmeier-Haack reaction) with a compound containing an "active methylene" group (e.g., malononitrile, ethyl cyanoacetate).[8] It is often catalyzed by a weak amine base, making it significantly milder than strong base-mediated aldol-type reactions.[9]

Protocol 3: Knoevenagel Condensation of a 3-Formyl-4-Pyrone

Materials:

  • 3-Formyl-2,6-dimethyl-4H-pyran-4-one (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol or Toluene

Procedure:

  • Setup: In a round-bottom flask, dissolve the 3-formyl-4-pyrone and malononitrile in ethanol.

  • Catalyst Addition: Add piperidine and glacial acetic acid to the solution.

  • Reaction: Heat the mixture to reflux. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction. Monitor progress by TLC. The reaction is often complete within 2-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Workup: If the product does not precipitate, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with dilute HCl (1M), then saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the solid or purify by column chromatography to yield the desired α,β-unsaturated product.

References

  • Evaluation of Pyrones in Bioorthogonal Reactions: Correlation between Structure, Reactivity, and Bioorthogonality. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. Available at: [Link]

  • Syntheses of α-Pyrones Using Gold-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]

  • Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC. ChemRxiv. Available at: [Link]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. Available at: [Link]

  • Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. ChemRxiv. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI. Available at: [Link]

  • Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. PMC - NIH. Available at: [Link]

  • Knoevenagel condensation-electrocyclization of aldehyde 4 and pyridone derivatives. ResearchGate. Available at: [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reactivity of 4-Hydroxy-2-pyrones in the Diels-Alder Reactions. Taylor & Francis Online. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part 1. PMC - NIH. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Claisen-Schmidt Condensation. University of Missouri-St. Louis. Available at: [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Pyrone, Chromone and Coumarin Derivatives of Aminomethanephosphonic Acid. ResearchGate. Available at: [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. ResearchGate. Available at: [Link]

  • 2-Pyrone. Wikipedia. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. Available at: [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]

  • Notes - 2-Pyrones. XXVII. 4-Methyl-6-alkyl-2-pyrones. ResearchGate. Available at: [Link]

  • Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

  • Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. PMC - NIH. Available at: [Link]

  • Synthesis of 4-pyrones. Organic Chemistry Portal. Available at: [Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. ResearchGate. Available at: [Link]

  • Synthesis of 4-pyrones. Google Patents.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. PMC - NIH. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. Available at: [Link]

Sources

Technical Support Center: Pyranone Ring Formation & Thermal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The formation of the pyranone nucleus—whether the lactone-based 2-pyrone (α-pyrone) or the ketone-based 4-pyrone (γ-pyrone)—is governed by a strict thermal "Goldilocks zone."

  • Too Cold: You risk kinetic trapping of acyclic intermediates (e.g., uncyclized esters or diketones) or competing 5-membered ring formation (furanones).

  • Too Hot: You trigger thermodynamic equilibration leading to chromones (in coumarin synthesis), polymerization (tar), or unwanted decarboxylation of the C3-carboxyl group.

This guide moves beyond generic protocols to address the why and how of temperature control, specifically for Pechmann condensations, diynone cyclizations, and metal-catalyzed annulations.

Technical Modules: Optimization & Troubleshooting

Module A: The Pechmann Condensation (2-Pyrones/Coumarins)

Context: The acid-catalyzed condensation of phenols with


-keto esters.

The Thermal Cliff: 110°C Experimental data indicates a sharp yield dependence on temperature.[1] In toluene-mediated reactions using solid acid catalysts (e.g., Amberlyst-15 or doped Zn-Ti oxides), 110°C (reflux) is frequently the thermodynamic optimum [1].

  • < 80°C: Incomplete dehydration. The intermediate "chromanone" forms but fails to eliminate water to aromatize into the pyrone ring.

  • > 130°C: The reaction shifts toward side products. Specifically, the self-condensation of ethyl acetoacetate increases, and sensitive phenols may undergo oxidative polymerization.

Troubleshooting Scenario: "My reaction mixture turned into a black tar."

Diagnosis: Thermal degradation of the phenol or polymerization of the


-keto ester.
Solution: 
  • Check Solvent Boiling Point: If using neat reagents or high-boiling solvents (e.g., diphenyl ether) >150°C, switch to Toluene (bp 110°C) . This chemically clamps the maximum temperature.

  • Catalyst Loading: High temperatures combined with high Lewis acid loading (

    
     mol%) accelerate polymerization. Reduce catalyst loading to 5–10 mol% if operating at reflux [2].
    

Data: Temperature vs. Yield (Pechmann Model) Model Reaction: Resorcinol + Ethyl Acetoacetate


 7-Hydroxy-4-methylcoumarin
Temperature (°C)Yield (%)ObservationMechanism
40 (RT)< 20%Clear/PaleKinetic barrier to cyclodehydration.
8065%YellowSlow conversion; intermediate accumulation.
110 (Optimum) 95% Crystalline Ideal balance of rate vs. stability.
15055%Dark/TarPolymerization & reactant decomposition.
Module B: 4-Pyrone Synthesis via Diynones

Context: Cyclization of 1,5-diyn-3-ones using Brønsted acids (e.g., TfOH) or metal catalysts.

The Regioselectivity Challenge (5-exo vs. 6-endo) The formation of 4-pyrones competes with 3-furanones. This is a classic 5-exo-dig vs. 6-endo-dig cyclization competition.

  • Low Temp (RT - 50°C): Often favors the kinetically faster 5-exo-dig closure, leading to furanones.

  • High Temp (100°C - 130°C): Required to surmount the activation energy for the 6-endo-dig pathway to form the 6-membered pyrone ring [3].

Protocol: TfOH-Promoted Cyclization
  • Standard: Mix diynone (0.5 mmol) with TfOH (1 equiv) in water.

  • Temperature: Heat to 100°C for 36 hours.

  • Troubleshooting: If starting material remains, do not add more acid. Instead, transfer to a sealed tube and increase T to 130°C . The 4-pyrone ring is generally thermally robust up to 150°C in non-oxidizing environments.

Module C: Thermal Decarboxylation (The "Hidden" Step)

Context: Many synthetic routes (e.g., from dehydroacetic acid) yield 2-pyrone-3-carboxylic acids. To get the bare pyrone, you must remove the COOH group.

The Danger Zone: Decarboxylation requires energy, but 2-pyrones are susceptible to ring-opening in hot aqueous base.

  • Method 1 (Thermal): Pyrolysis (FVP) or heating in high-boiling solvent (e.g., quinoline) with Cu powder. Temp: 200°C+.

  • Method 2 (Chemical): K2CO3 in Toluene. Temp: 110°C (Reflux).

  • Risk: If water is present at

    
    , the lactone ring hydrolyzes, opens, and then decarboxylates to form a linear chain (e.g., pent-3-en-2-one) rather than the cyclic pyrone [4].
    

Rule: Always dry your solvent thoroughly before attempting thermal decarboxylation of a pyrone-carboxylic acid.

Visualization & Logic

Workflow: Optimizing Reaction Temperature

This decision tree guides you through selecting the initial temperature based on your substrate and catalyst type.

OptimizationWorkflow Start Start: Pyranone Synthesis Substrate Identify Substrate Type Start->Substrate Type1 Phenol + Beta-Keto Ester (Pechmann) Substrate->Type1 Type2 Diynone / Alkynyl Ester (Cyclization) Substrate->Type2 Decision1 Solvent Choice? Type1->Decision1 Decision2 Target Ring Size? Type2->Decision2 Toluene Toluene (Reflux 110°C) *Recommended* Decision1->Toluene Standard Ethanol Ethanol (Reflux 78°C) *Often Too Cold* Decision1->Ethanol Low Yield Risk Pyrone4 4-Pyrone Target (Requires 100-130°C) Decision2->Pyrone4 Thermodynamic Control Furanone Furanone Risk (Favored at <60°C) Decision2->Furanone Kinetic Trap caption Figure 1: Thermal decision matrix for selecting reaction conditions based on substrate class.

Pathway: The Decarboxylation/Ring-Opening Competition

Understanding why moisture control at high temperatures is critical.

DecarboxylationPath Start 2-Pyrone-3-COOH PathA Dry Heat / Cu / 200°C Start->PathA PathB Wet Heat / H2O / >100°C Start->PathB ProductA 2-Pyrone (Cyclic) *Desired* PathA->ProductA -CO2 InterB Ring Opening (Hydrolysis) PathB->InterB ProductB Linear Ketone *Dead End* InterB->ProductB -CO2 caption Figure 2: Competing pathways for 2-pyrone-3-carboxylic acids. Moisture at high temp leads to ring destruction.

FAQ: Troubleshooting Specifics

Q1: I am using a transition metal catalyst (Au or Rh) and getting low conversion at 110°C. Should I go hotter? A: Likely not. Transition metal catalysts often suffer from ligand dissociation or metal aggregation at high temperatures.

  • Guidance: For Gold(I) or Rh(III) catalyzed annulations, the optimum is often 60°C–80°C . If conversion is low, check your catalyst loading or the dryness of the solvent rather than increasing temperature. High heat often kills the active catalytic species before the turnover is complete [5].

Q2: My 2-pyrone product sublimes during the reaction. How do I stop this? A: Simple 2-pyrones (like 4,6-dimethyl-2-pyrone) are volatile.

  • Fix: If running at reflux (110°C), ensure your condenser water is very cold (<10°C). If using a Dean-Stark trap to remove water, be aware that your product might co-distill. Switch to a molecular sieve drying method in the reaction flask to avoid aggressive distillation.

Q3: How do I distinguish between the 2-pyrone and the isomeric furanone byproduct? A: Use 13C NMR .

  • 2-Pyrone: Carbonyl signal typically around 160–165 ppm (lactone).

  • Furanone: Carbonyl signal typically around 200–205 ppm (ketone) or 170 ppm (if ester-substituted), but the ring carbons will show distinct shifts.

  • IR Spectroscopy: 2-pyrones show a characteristic lactone band at ~1700–1740 cm⁻¹.

References

  • Effect of temperature in Pechmann condensation of resorcinol. ResearchGate. Retrieved from [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn-Ti Oxides. National Institutes of Health (PMC). Retrieved from [Link]

  • Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. ResearchGate. Retrieved from [Link]

  • Mechanistic insights into ring-opening and decarboxylation of 2-pyrones. J. Am. Chem. Soc. Retrieved from [Link]

  • Recent Advances in the Synthesis of 2-Pyrones (Transition Metal Catalysis). Marine Drugs. Retrieved from [Link]

Sources

Stability of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile intermediate. As a key building block in the synthesis of several pharmaceuticals, understanding its stability, particularly under basic conditions, is critical for successful and reproducible outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable synthetic intermediate, notably used in the synthesis of antiviral drugs like Baloxavir marboxil and the HIV integrase inhibitor Dolutegravir[1][2]. Its structure, featuring a methyl ester and a 4-pyrone ring, presents two primary sites susceptible to reaction under basic conditions. The methyl ester can undergo saponification (base-catalyzed hydrolysis) to yield the corresponding carboxylate. The 4-pyrone ring, an electron-deficient heterocycle, is also susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions[3][4]. The interplay between these two reactive sites dictates the outcome of reactions performed in the presence of a base.

This guide will address common questions and troubleshooting scenarios to help you navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound under basic conditions?

The two main points of reactivity under basic conditions are the methyl ester at the 2-position and the 4-pyrone ring itself.

  • Ester Hydrolysis (Saponification): The methyl ester is susceptible to hydrolysis by hydroxide ions to form the corresponding sodium or potassium carboxylate salt and methanol. This reaction is often intentional in synthetic routes to unmask the carboxylic acid[5].

  • 4-Pyrone Ring Degradation: The 4-pyrone ring can be attacked by nucleophiles, including basic anions. This can lead to a variety of outcomes, including ring-opening, rearrangement, or conversion to other heterocyclic systems, such as pyridinones if amines are present[4][6]. The stability of the pyrone ring is highly dependent on the strength and nature of the base, as well as the reaction temperature and solvent.

Q2: I want to perform a reaction on another part of the molecule using a base, but I want to keep the methyl ester intact. Is this possible?

Yes, it is possible, but requires careful selection of reaction conditions. The key is to use a base that is strong enough to effect the desired transformation but mild enough to avoid significant saponification of the methyl ester.

  • Choice of Base: Consider using non-nucleophilic, hindered bases or mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)[7].

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions will prevent hydrolysis of the ester.

  • Low Temperature: Running the reaction at lower temperatures will decrease the rate of the undesired ester hydrolysis.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the extent of side reactions.

Q3: What are the likely degradation products if the 4-pyrone ring opens?

While specific degradation products for this exact molecule under various basic conditions are not extensively reported in readily available literature, general knowledge of 4-pyrone chemistry suggests potential pathways. Nucleophilic attack at the C2 or C6 position of the pyrone ring can initiate a ring-opening cascade. For instance, treatment of some 4-pyrones with strong bases can lead to the formation of resorcinol derivatives[3]. The specific products will be highly dependent on the reaction conditions and the subsequent workup.

Q4: Can I use amines as bases in reactions with this compound?

Caution is advised when using primary or secondary amines as bases, especially at elevated temperatures. 4-Pyrones are known to react with amines to form 4-pyridinone derivatives[4]. If the formation of the corresponding pyridinone is not the desired outcome, it is best to use non-amine bases. Tertiary amines, being less nucleophilic, might be more suitable, but their compatibility should be tested on a small scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product, with recovery of starting material. 1. The base is not strong enough to initiate the desired reaction. 2. The reaction temperature is too low. 3. The reaction time is insufficient.1. Consider a stronger, non-nucleophilic base (e.g., DBU, NaH). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Extend the reaction time, monitoring by TLC or HPLC to determine the optimal duration.
Low yield of the desired product, with the formation of the carboxylic acid (saponification product). 1. The base is too strong and/or nucleophilic (e.g., NaOH, KOH). 2. Presence of water in the reaction mixture. 3. The reaction temperature is too high. 4. Prolonged reaction time.1. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic base. 2. Ensure all reagents and solvents are anhydrous. 3. Perform the reaction at a lower temperature. 4. Optimize the reaction time to maximize the yield of the desired product before significant hydrolysis occurs.
Formation of multiple, unexpected byproducts. 1. 4-Pyrone ring degradation due to harsh basic conditions. 2. The starting material is impure.1. Employ milder reaction conditions (weaker base, lower temperature). 2. Confirm the purity of the starting material by NMR and/or HPLC before starting the reaction. Purify if necessary.
The reaction works, but the product degrades during aqueous workup. The product is unstable to the pH of the aqueous workup solution.1. Use a buffered aqueous solution for the workup. 2. Minimize the time the product is in contact with the aqueous phase. 3. Consider a non-aqueous workup if possible.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound under Basic Conditions using HPLC

This protocol provides a framework for assessing the stability of the target compound in the presence of a chosen base.

Materials:

  • This compound

  • Selected base (e.g., NaOH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, CH₃CN)

  • Internal standard (e.g., naphthalene, biphenyl)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)

  • Quenching solution (e.g., dilute HCl)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen reaction solvent.

    • Prepare a stock solution of the internal standard of known concentration in the same solvent.

    • Prepare a stock solution of the base of known concentration in the appropriate solvent.

  • Reaction Setup:

    • In a reaction vial, combine the stock solution of the target compound and the internal standard.

    • At time t=0, add the stock solution of the base to initiate the reaction.

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Monitor the disappearance of the starting material peak and the appearance of any new peaks corresponding to degradation products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time to determine the rate of degradation under the tested conditions.

Protocol 2: Mild, Non-Aqueous Saponification of the Methyl Ester

For situations where controlled hydrolysis to the carboxylic acid is desired with minimal risk of pyrone ring degradation, a non-aqueous saponification can be employed.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Dilute HCl for workup

Procedure:

  • Prepare a 0.3 N solution of NaOH in methanol.

  • Dissolve this compound in dichloromethane.

  • Add the methanolic NaOH solution to the solution of the ester at room temperature. A typical ratio is 1:9 MeOH:DCM[8][9].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude carboxylic acid.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key reactive sites and potential degradation pathways of this compound under basic conditions.

cluster_0 This compound cluster_1 Basic Conditions cluster_2 Potential Products A Starting Material B Mild Base (e.g., K₂CO₃) A->B Selective Reaction C Strong Base (e.g., NaOH) A->C Hydrolysis/Degradation G Pyridinone (with amine bases) A->G Amine Base D Desired Product (if another reaction is intended) B->D E Carboxylate (Saponification Product) C->E F Ring-Opened Products C->F

Caption: Potential reaction pathways under different basic conditions.

start Start: Reaction with Base tlc_check Monitor by TLC/HPLC start->tlc_check low_yield Low Yield? tlc_check->low_yield sm_present Starting Material Present? low_yield->sm_present Yes byproducts Byproducts Observed? low_yield->byproducts No end End: Desired Outcome low_yield->end No, good yield increase_cond Increase Temp/Time or Use Stronger Base sm_present->increase_cond milder_cond Use Milder Base/Lower Temp/Anhydrous Conditions byproducts->milder_cond Yes check_purity Check Starting Material Purity byproducts->check_purity No increase_cond->tlc_check milder_cond->tlc_check check_purity->start

Caption: Troubleshooting workflow for reactions involving the title compound.

References

  • Molecules. (2021). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]

  • ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Link]

  • ResearchGate. (n.d.). A Study on Chemical Behaviors of Some 4-Pyrones Synthesized by One-Step Reactions Towards Various Amines. [Link]

  • ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl). [Link]

  • ScienceDirect. (1998). 3-AMINO-N- BENZYLOXYCARBONYL-4-HYDROXYHEXAHYDRO- lH-AZEPINE USING RING EXPANSION OF OPTICALLY ACTIVE PI. [Link]

  • ResearchGate. (n.d.). Some important 4-pyrones and their derivatives. [Link]

  • ARKAT USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (n.d.). 4-Pyrones disclosed as biologically active organic molecules. [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. [Link]

  • PubMed. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1- c][6][10]oxazine-1,8-diones. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][6][10]oxazine-1,8-diones. [Link]

  • Chemistry LibreTexts. (2021). The Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Reported typical methods for 4‐pyrones. [Link]

  • Google Patents. (n.d.). US3491122A - Synthesis of 4-pyrones.
  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Content Type: Comparative Technical Guide Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists (Drug Development).

Executive Summary

This compound is a critical scaffold in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs), including Dolutegravir (DTG) and Cabotegravir . Its structural integrity is paramount because it serves as the electrophilic precursor for the subsequent B-ring formation (pyridinone condensation).

This guide compares the 1H NMR spectral performance of this protected intermediate against its de-benzylated precursor (3-hydroxy analogue) and common process impurities . By focusing on the diagnostic shifts of the pyrone core and the benzylic protecting group, this document provides a self-validating protocol for confirming structural identity and purity during scale-up.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, one must deconstruct the molecule into three magnetically distinct domains. The 4-pyrone core exhibits characteristic "enone-like" anisotropy, while the benzyl ether serves as a binary "on/off" signal for reaction monitoring.

The Diagnostic Domains
  • The Pyrone Ring (AX System): The protons at positions H-5 and H-6 form a vicinal coupling system. H-6, adjacent to the ring oxygen, is significantly deshielded.

  • The Protecting Group (Benzyl): A multiplet in the aromatic region and a distinctive singlet for the benzylic methylene (

    
    ).
    
  • The Ester Handle: A sharp singlet for the methyl ester, diagnostic for the C-2 substitution.

DOT Diagram: Assignment Logic Flow

NMR_Assignment_Logic Sample Crude Sample Aromatic Region: 7.3-7.5 ppm (Multiplet, 5H) Sample->Aromatic Confirm Ph Pyrone_H6 Region: 7.8-8.1 ppm (Doublet, J=5-6Hz) Sample->Pyrone_H6 Check Core Benzyl_CH2 Region: ~5.2 ppm (Singlet, 2H) Sample->Benzyl_CH2 Confirm PG Ester_Me Region: ~3.9 ppm (Singlet, 3H) Sample->Ester_Me Confirm Ester Pyrone_H5 Region: 6.4-6.5 ppm (Doublet, J=5-6Hz) Pyrone_H6->Pyrone_H5 COSY Correlation (Vicinal Coupling) Conclusion Structure Validated Pyrone_H6->Conclusion Ring Intact Benzyl_CH2->Conclusion Protection Intact

Figure 1: Logical flow for assigning diagnostic signals in the 1H NMR spectrum of the pyrone intermediate.

Comparative Analysis: Performance & Alternatives

This section compares the target molecule's spectral profile against its primary process alternative (the deprotected alcohol) and common impurities. This comparison is critical for determining reaction completion (hydrogenolysis or acid hydrolysis).

Comparison 1: Protected (Target) vs. Deprotected (Precursor)

Context: The removal of the benzyl group is a key step in releasing the enolic hydroxyl for coordination with magnesium in the final drug substance.

FeatureTarget: Benzyl-Protected Alternative: Free Hydroxyl (-OH) Diagnostic Shift (

)
Benzylic

Singlet, ~5.20 ppm (2H) Absent Disappearance of signal is the primary endpoint.
Aromatic Region Multiplet, 7.3-7.5 ppm (5H)AbsentLoss of 5H integral.
Pyrone H-6 ~7.90 ppm (d)~7.80 - 8.10 ppm (d)Minimal shift, but resolution improves without Ph overlap.
Pyrone H-5 ~6.45 ppm (d)~6.50 ppm (d)Slight downfield shift in -OH form due to H-bonding.
-OH Signal AbsentBroad singlet (10-12 ppm)Highly solvent/concentration dependent.
Comparison 2: Solvent Performance (CDCl3 vs. DMSO-d6)

Recommendation:CDCl3 is superior for routine purity checks due to sharper line shapes for the benzylic protons. DMSO-d6 is required if the "free hydroxyl" derivative is being analyzed due to solubility issues, but it often obscures the water region which can overlap with the benzylic


.
  • CDCl3: Benzylic

    
     appears at ~5.2 ppm (clear region).
    
  • DMSO-d6: Benzylic

    
     may shift to ~5.0 ppm, potentially overlapping with broad water peaks if the solvent is not dry.
    

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
    • Note: If the sample appears cloudy (indicating presence of inorganic salts from the cyclization step), filter through a small plug of glass wool into the NMR tube.

  • Equilibration: Shake vigorously and allow to settle for 5 minutes to ensure complete dissolution of the organic fraction.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated aromatic protons vs. the methyl ester).

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (

    
    ).
    
Data Processing
  • Referencing: Calibrate the TMS signal to 0.00 ppm (or residual

    
     to 7.26 ppm).
    
  • Phasing: Apply manual phasing, focusing on the H-6 doublet (downfield) and the methyl ester (upfield).

  • Integration: Normalize the Methyl Ester singlet (at ~3.9 ppm) to 3.00 .

Spectral Data Summary

The following table summarizes the chemical shifts (


) and coupling constants (

) for This compound in

.
PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-6 Ar-H7.85 – 7.95 Doublet (d)1H5.6Deshielded by ring O;

to heteroatom.
Ph Ar-H7.30 – 7.45 Multiplet (m)5H-Benzyl aromatic protons.
H-5 Ar-H6.40 – 6.50 Doublet (d)1H5.6Upfield pyrone proton;

to heteroatom.


5.20 – 5.25 Singlet (s)2H-Benzylic methylene; diagnostic for protection.


3.90 – 3.95 Singlet (s)3H-Methyl ester.

Synthesis & Impurity Tracking Visualization

The following diagram illustrates the origin of the signals and how they change during the synthesis of the Dolutegravir core.

Synthesis_Tracking Start Maltol / Pyromeconic Acid (Starting Material) Target This compound (Target Intermediate) Start->Target 1. Protection (BnCl) 2. Oxidation/Esterification Sig_Start NMR: Free OH (broad) No Benzyl signals Start->Sig_Start Product Pyridinone Scaffold (Dolutegravir Core) Target->Product Condensation w/ Aminobutanol Sig_Target NMR: Benzyl CH2 (5.2 ppm) Ester Me (3.9 ppm) Target->Sig_Target Sig_Product NMR: New Amide/Ring signals Shift in H-6 Product->Sig_Product

Figure 2: Evolution of NMR signals from starting material to the Dolutegravir core.

References

  • Sumino, Y. et al. (2011). "Process Research and Development of the HIV Integrase Inhibitor S-1360." Organic Process Research & Development, 15(5), 1052–1062. Link

    • Relevance: Defines the pyrone synthetic route and spectral characterization of intermedi
  • Johns, B. A. et al. (2013). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 2." Journal of Medicinal Chemistry, 56(14), 5901–5916. Link

    • Relevance: Provides SAR data and experimental details for benzyl-protected pyranones in the context of Dolutegravir analogues.
  • Reich, H. J. (2024).[1] "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry. Link

    • Relevance: Authoritative source for calculating chemical shift additivity rules for pyrone systems.

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of Baloxavir Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antiviral drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing safety and efficacy. Baloxavir marboxil, a potent inhibitor of the cap-dependent endonuclease of the influenza virus, represents a significant advancement in influenza treatment.[1][2] The complexity of its synthesis and potential for degradation necessitate robust analytical methods for impurity profiling.[3][4][5] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Baloxavir marboxil and its intermediates, offering researchers, scientists, and drug development professionals a detailed roadmap for selecting and implementing the most suitable analytical strategies.

The Critical Role of Purity Analysis for Baloxavir Marboxil

Impurities in a drug substance can arise from various sources, including the manufacturing process (process-related impurities), degradation of the API (degradation products), or residual starting materials and intermediates.[3][4][5] These impurities, even at trace levels, can impact the drug's safety and efficacy. Therefore, regulatory agencies require stringent control over the impurity profile of any new drug product. For Baloxavir marboxil, a molecule with a complex heterocyclic structure, the development of a sensitive, specific, and robust analytical method is a critical aspect of its quality control.[1][6]

Comparative Analysis of HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Baloxavir marboxil and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or the ability to resolve a wide range of impurities. Below is a comparison of different approaches, highlighting their key chromatographic parameters and performance characteristics.

Method 1: RP-HPLC with Phenyl Column for Comprehensive Impurity Profiling

This method demonstrates excellent capability in separating Baloxavir marboxil from five of its known impurities within a relatively short run time.[7] The use of a phenyl stationary phase offers unique selectivity due to π-π interactions, which can be advantageous for separating aromatic compounds like Baloxavir marboxil and its structurally related impurities.

Experimental Protocol:

  • Column: X-Bridge Phenyl (150 x 4.6 mm, 3.5 µm)[7]

  • Mobile Phase A: Methanol[7]

  • Mobile Phase B: KH2PO4 buffer (pH 2.5)[7]

  • Gradient: A gradient elution program is employed.

  • Flow Rate: 0.5 mL/minute[7]

  • Detection: Photodiode Array (PDA) detector at 247 nm[7]

  • Column Temperature: 30°C[7]

  • Injection Volume: 10 µL[7]

Performance Data:

AnalyteRetention Time (min)[7]
Impurity 11.919
Impurity 23.264
Baloxavir marboxil4.429
Impurity 37.053
Impurity 48.247
Impurity 58.937

Causality Behind Experimental Choices:

The choice of a phenyl column is strategic. The phenyl groups on the stationary phase provide alternative selectivity to traditional C18 columns, particularly for compounds with aromatic rings. This can lead to better resolution of structurally similar impurities. The acidic pH of the mobile phase (pH 2.5) ensures that acidic and basic functional groups on the analytes are in a consistent protonation state, leading to sharp and symmetrical peaks.

Method 2: Stability-Indicating RP-HPLC with a C18 Column

This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, and light).[8][9] This is a critical requirement for methods used in stability studies.

Experimental Protocol:

  • Column: C18 (100 x 4.6 mm, 5 µm)[8]

  • Mobile Phase A: 0.1% trifluoroacetic acid in water[8]

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile[8]

  • Gradient: A binary solvent delivery system is utilized.

  • Flow Rate: 1.2 mL/min[8]

  • Detection: UV at 260 nm[8]

  • Column Temperature: 57°C[8]

  • Injection Volume: 10 µL[8]

Performance Highlights:

This method successfully separates all five known impurities with a resolution of greater than 1.7.[8] The method was validated according to ICH guidelines and demonstrated excellent linearity, accuracy, and precision.[8]

Causality Behind Experimental Choices:

The use of a C18 column provides a robust and widely applicable separation mechanism based on hydrophobic interactions. The elevated column temperature (57°C) can improve peak shape and reduce analysis time by lowering the mobile phase viscosity. Trifluoroacetic acid (TFA) is a common ion-pairing agent in reversed-phase chromatography that helps to improve the retention and peak shape of polar and basic compounds.

Method 3: A Fast Isocratic RP-HPLC Method for Assay Determination

For routine quality control where the primary goal is to determine the potency (assay) of Baloxavir marboxil, a rapid isocratic method can be highly efficient. This method offers a significantly shorter run time, making it suitable for high-throughput analysis.[9]

Experimental Protocol:

  • Column: Kromasil C18 (150mm x 4.6 mm, 5µm)[9]

  • Mobile Phase: 0.1% Orthophosphoric acid: Methanol (50:50, v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 220 nm[9]

  • Column Temperature: 30°C[9]

Performance Data:

AnalyteRetention Time (min)[9]
Baloxavir marboxil2.199

Causality Behind Experimental Choices:

An isocratic method, where the mobile phase composition remains constant throughout the run, is simpler and generally more robust than a gradient method. The 50:50 mixture of aqueous buffer and methanol provides sufficient eluotropic strength to elute Baloxavir marboxil with a short retention time. The choice of 220 nm for detection is likely to provide a strong absorbance signal for the analyte.

Comparison of Key Performance Attributes

FeatureMethod 1 (Phenyl Column)Method 2 (C18, Stability-Indicating)Method 3 (C18, Isocratic Assay)
Primary Application Comprehensive Impurity ProfilingStability Studies & Impurity ProfilingRoutine Assay
Column Chemistry PhenylC18C18
Elution Mode GradientGradientIsocratic
Run Time ~11 minutes[7]Not explicitly stated, but likely longer due to gradient for stability~3 minutes[9]
Resolution of Impurities Good resolution of 5 impurities[7]Excellent resolution (>1.7) of 5 impurities[8]Not designed for impurity separation
LOD/LOQ Low µg/mL levels for impurities[7]Not explicitly statedLOD: 0.08 µg/mL, LOQ: 0.25 µg/mL[9]

Alternative and Complementary Techniques

While RP-HPLC with UV detection is the workhorse for purity analysis, other techniques can provide valuable complementary information.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster separations and higher resolution compared to traditional HPLC. An RP-UPLC method has been reported for the estimation of Baloxavir marboxil in tablet form, highlighting the advantages of this technology.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer. This technique is invaluable for the identification and structural elucidation of unknown impurities.[10] Several LC-MS methods have been developed for the determination of Baloxavir marboxil in biological matrices.[10]

Visualizing the Workflow

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Baloxavir Marboxil Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Standard Solutions Standard->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Inject Inject Sample/Standard Filtration->Inject HPLC HPLC System HPLC->Inject Column Select Column (e.g., C18, Phenyl) Column->HPLC MobilePhase Prepare Mobile Phase MobilePhase->HPLC Method Set Method Parameters (Flow, Gradient, Temp) Method->HPLC Chromatogram Acquire Chromatogram Inject->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities & Assay Integration->Quantification Report Generate Report Quantification->Report

Caption: A generalized workflow for the HPLC purity analysis of Baloxavir marboxil.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity analysis of Baloxavir marboxil and its intermediates is a critical decision in the drug development process.

  • For comprehensive impurity profiling and method development , a gradient RP-HPLC method using a phenyl column (Method 1) offers unique selectivity and has been shown to effectively separate multiple impurities.

  • For stability studies and regulatory submissions , a validated, stability-indicating RP-HPLC method with a C18 column (Method 2) is essential to demonstrate that the method can accurately measure the drug substance in the presence of its degradants.

  • For routine quality control and high-throughput assay determination , a rapid isocratic RP-HPLC method (Method 3) provides a time and resource-efficient solution.

Ultimately, a combination of these methods, along with complementary techniques like UPLC and LC-MS, will provide the most comprehensive understanding of the purity profile of Baloxavir marboxil, ensuring the quality, safety, and efficacy of this important antiviral medication.

References

  • Divya, M., & Pawar, S. (2022). Development of RP-HPLC PDA method for concurrent quantification of Baloxavir marboxil and its impurities. Journal of Chemical Metrology, 16(1), 38-48.
  • Wang, Y., Wang, Z., Wu, H., Meng, Z., Zheng, Z., & Li, J. (2023). Validation of chromatographic method for impurity profiling of Baloxavir marboxil (Xofluza). Frontiers in Chemistry, 11, 1242007.
  • Wang, Y., Wang, Z., Wu, H., Meng, Z., Zheng, Z., & Li, J. (2023). Validation of chromatographic method for impurity profiling of Baloxavir marboxil (Xofluza). Frontiers in Chemistry, 11.
  • Zhang, L., et al. (2020). Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives. Molecules, 25(18), 4204. Available at: [Link]

  • Veeprho. (n.d.). Baloxavir Marboxil Impurities and Related Compound. Retrieved from [Link]

  • Suresh-Babu, A.V., & Tyagi, C.K. (2021). Method development and validation of Baloxavir marboxil by LCMS. Journal of Cardiovascular Disease Research, 12(4), 1276-1283.
  • Nagulancha, B. R., Lakka, N. S., & Vandavasi, K. R. (2023). Stability-indicating method development and validation for quantitative estimation of assay and organic impurities of antiviral drug baloxavir marboxil in drug substance and pharmaceutical dosage form using HPLC and LC-MS methods. Biomedical Chromatography, 37(8), e5644. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of baloxavir acid and baloxavir marboxil and synthesis of baloxavir-inspired derivatives. Retrieved from [Link]

  • Ashira, T.V., Praseetha, K., & Indukala, P.C. (2022). A New Stability Indicating Rp-Hplc Method Development And Validation For Estimation Of Baloxavir Marboxil In Pharmaceutical Dosage Form. Journal of Pharmaceutical Negative Results, 13(S08), 970-983. Available at: [Link]

  • Aydın, A. S., & Gül, H. İ. (2022). Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza: An Overview. International Journal of PharmATA, 2(3), 91-99. Available at: [Link]

  • Singh, S., et al. (2023). Comprehensive review on impurity profiling, control strategies and analytical methods of Baloxavir Marboxil and Baloxavir acid. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyloxy-pyran-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzyloxy-pyran-carboxylate scaffolds are prevalent in a variety of biologically active molecules and synthetic intermediates. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of the fragmentation patterns of benzyloxy-pyran-carboxylates under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by experimental data from closely related analogues and established fragmentation principles.

Core Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of benzyloxy-pyran-carboxylates is dictated by the interplay of its three key functional components: the benzyl ether, the pyran ring, and the carboxylate ester. The ionization method employed profoundly influences the fragmentation pathways observed.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

A. Fragmentation of the Benzyloxy-pyran Core:

The EI mass spectrum of 2-Benzyloxytetrahydropyran provides a foundational understanding of how the core structure fragments. The primary and most characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond.[2] This cleavage is highly favored due to the formation of the exceptionally stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.[3]

Another significant fragmentation route involves the pyran ring. Heterocyclic ethers can undergo α-cleavage adjacent to the ring oxygen, followed by rearrangements. For the tetrahydropyran ring, this can lead to the formation of various smaller fragments.

B. Influence of the Carboxylate Group:

The addition of a carboxylate group (e.g., a methyl ester) introduces additional, predictable fragmentation pathways. Ester fragmentations are well-characterized and typically involve:

  • α-cleavage at the carbonyl group, with loss of the alkoxy radical (e.g., •OCH₃ for a methyl ester), leading to the formation of an acylium ion.

  • McLafferty rearrangement , if a γ-hydrogen is available on the alkyl chain of the ester, though this is less relevant for simple methyl or ethyl esters.

Proposed EI Fragmentation Pathways for a Benzyloxy-pyran-carboxylate:

Based on these principles, we can predict the major fragmentation pathways for a molecule like methyl 2-(benzyloxy)tetrahydropyran-3-carboxylate under EI-MS.

EI_Fragmentation cluster_benzyl Benzyl Group Fragmentation cluster_ester Ester Group Fragmentation cluster_pyran Pyran Ring Fragmentation M [M]+• Benzyloxy-pyran-carboxylate Tropylium Tropylium Ion m/z 91 M->Tropylium Benzylic Cleavage Acylium [M - •OR]+ M->Acylium α-cleavage PyranFragment Pyran-derived Fragments M->PyranFragment Ring Opening/Cleavage

Caption: Proposed EI fragmentation of benzyloxy-pyran-carboxylates.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[4] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

A. Positive Ion Mode ESI-MS/MS ([M+H]⁺):

In positive ion mode, protonation is likely to occur at one of the oxygen atoms (ether, carbonyl, or ester). The fragmentation of the protonated molecule is often initiated by proton mobility. Key expected fragmentations include:

  • Loss of Benzyl Alcohol: A common pathway for protonated benzyl ethers is the elimination of a neutral benzyl alcohol molecule.

  • Loss of the Benzyl Group: Cleavage of the C-O ether bond can lead to the loss of the benzyl group, often as a benzyl cation or through a rearrangement.

  • Decarboxylation and Related Losses: The carboxylate group can be lost as CO₂ and the alcohol component of the ester (e.g., methanol).

B. Negative Ion Mode ESI-MS/MS ([M-H]⁻):

In negative ion mode, deprotonation will occur at the most acidic site. For a simple benzyloxy-pyran-carboxylate, this is less straightforward than for a carboxylic acid. However, if a carboxylate anion is formed, its fragmentation upon CID can be informative. Studies on O-acetyl-substituted carboxylate anions have shown competing pathways, including the loss of ketene and the formation of acetate ions.[5] For benzyloxy-pyran-carboxylates, we might expect pathways involving the carboxylate group to be prominent.

Proposed ESI-MS/MS Fragmentation Pathways:

ESI_Fragmentation cluster_pos Positive Ion Mode ([M+H]+) cluster_neg Negative Ion Mode ([M-H]−) MH [M+H]+ LossBnOH [M+H - BnOH]+ MH->LossBnOH Loss of Benzyl Alcohol LossBn [M+H - C7H7]+ MH->LossBn Loss of Benzyl Group MH_neg [M-H]− LossCO2 [M-H - CO2]− MH_neg->LossCO2 Decarboxylation

Caption: Proposed ESI-MS/MS fragmentation pathways.

Comparative Data Summary

The following table summarizes the key expected fragment ions for a representative benzyloxy-pyran-carboxylate (e.g., methyl 2-(benzyloxy)tetrahydropyran-3-carboxylate) under different ionization conditions.

Ionization ModeExpected Key Fragment (m/z)Proposed Structure/Origin
EI-MS 91Tropylium ion (C₇H₇⁺) from benzylic cleavage
[M-31]⁺Loss of •OCH₃ from methyl ester
[M-107]⁺Loss of •C₇H₇O from benzyloxy group
ESI-MS/MS (+) [M+H]⁺Protonated molecule
[M+H - 108]⁺Loss of neutral benzyl alcohol (C₇H₈O)
[M+H - 91]⁺Loss of benzyl group (C₇H₇)
ESI-MS/MS (-) [M-H]⁻Deprotonated molecule
[M-H - 44]⁻Loss of CO₂ (decarboxylation)

Experimental Protocols

To provide actionable guidance, the following are generalized protocols for the analysis of benzyloxy-pyran-carboxylates using GC-MS and LC-MS.

Protocol 1: GC-EI-MS Analysis

This method is suitable for thermally stable and volatile derivatives.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC System:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

GCMS_Workflow Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column GC Column (Temp. Program) Injector->Column EI_Source EI Source (70 eV) Column->EI_Source Analyzer Mass Analyzer EI_Source->Analyzer Detector Detector Analyzer->Detector

Caption: Workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for less volatile compounds and for obtaining molecular weight information.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • LC System:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS of the most intense ions.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to observe fragmentation.

Conclusion

The mass spectrometric fragmentation of benzyloxy-pyran-carboxylates is a predictable process governed by the inherent chemical properties of the constituent functional groups. Under high-energy EI conditions, the formation of the tropylium ion (m/z 91) is a dominant and diagnostic feature, supplemented by fragmentation of the ester and pyran moieties. In contrast, softer ESI techniques coupled with MS/MS provide clear molecular weight information and controlled fragmentation, often initiated by the loss of neutral molecules like benzyl alcohol. By understanding these distinct fragmentation patterns, researchers can confidently identify and characterize these important chemical scaffolds, accelerating the pace of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561747, 2-Benzyloxytetrahydropyran. Available at: [Link].

  • Van der Schyf, C. J., et al. (2004). Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 9(10), 830-840. Available at: [Link].

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10431-10434. Available at: [Link].

  • Dass, C. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(9), 1606-1614. Available at: [Link].

  • University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link].

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 112-143. Available at: [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Gu, M., & Xia, Y. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203. Available at: [Link].

  • YouTube (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link].

  • YouTube (2018). mass spectrometry: tropylium ion. Available at: [Link].

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 112-143. Available at: [Link].

  • NIST Mass Spectrometry Data Center. Benzyl pyran-2-yl ether. Available at: [Link].

  • YouTube (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link].

  • Indian Institute of Science Education and Research Pune. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link].

  • LCGC International (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link].

  • YouTube (2018). mass spectrometry: tropylium ion. Available at: [Link].

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Infrared spectroscopy peaks for 4-oxo-4H-pyran ester functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared Spectroscopy Profiling of 4-Oxo-4H-Pyran Ester Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Significance

The 4-oxo-4H-pyran (or


-pyrone) moiety is a privileged scaffold in medicinal chemistry, serving as the core for numerous metallo-enzyme inhibitors, including kojic acid derivatives (tyrosinase inhibitors) and maltol-based metal chelators.

When functionalizing this scaffold with ester groups —typically to modulate lipophilicity for prodrug delivery—a critical analytical challenge arises: The Vibrational Overlap. The pyrone ring possesses a conjugated ketone (


) and alkene (

) backbone that absorbs in the

region. Introducing an ester group adds another carbonyl oscillator, creating a complex spectral landscape.

This guide provides a definitive protocol for distinguishing the ester functionality from the pyrone core using Infrared (IR) spectroscopy, comparing its diagnostic utility against NMR and Raman alternatives.

Mechanistic Insight: The "Battle of the Carbonyls"

To accurately assign peaks, one must understand the electronic environment. The 4-oxo-4H-pyran ring is an aromatically character-deficient system but possesses significant conjugation.

The Pyrone Ketone (The Anchor)

The ring carbonyl at position 4 is cross-conjugated with the ring oxygen and the double bonds. This resonance reduces the double-bond character of the carbonyl, lowering its force constant.[1]

  • Result: The pyrone ketone absorbs at a remarkably low frequency (

    
    ), often overlapping with alkene stretches.
    
The Ester Group (The Variable)

The position of the ester determines its shift. You will encounter two primary scenarios in drug development:

  • Side-Chain Esters (e.g., Kojic Acid Dipalmitate): The ester is attached via an aliphatic carbon (e.g.,

    
    ). The ester carbonyl is electronically isolated from the ring.
    
    • Frequency: Normal aliphatic ester range (

      
      ).[2]
      
  • Enol Esters (e.g., 3-acetoxy-4H-pyran-4-one): The ester oxygen is directly attached to the conjugated ring. The lone pair on the ester oxygen participates in resonance with the ring, leaving the ester carbonyl electron-deficient.

    • Frequency: Shifted to higher wavenumbers (

      
      ).
      

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR is available? The following table compares the "performance" of IR against


 NMR and Raman spectroscopy for this specific application.
FeatureIR Spectroscopy (Recommended)

NMR
Raman Spectroscopy
Carbonyl Discrimination High. Distinct peaks for Ester (

) vs. Pyrone (

).
Medium. Both appear in the

range; often requires HMBC to assign definitively.
Low. Carbonyl signals are weak in Raman due to low polarizability change.
Solid-State Analysis Excellent. Can analyze polymorphs and prodrug crystals directly (ATR).Poor. Solid-state NMR is low-throughput; solution NMR loses crystal packing info.High. Excellent for lattice modes, but fluorescence from pyrones can obscure signal.
Detection Limit High. Strong dipole change in

makes these peaks intense.
Low. Quaternary carbons (pyrone C4, ester C=O) have long relaxation times (

), reducing sensitivity.
Medium. Better for the

backbone than the carbonyls.
Time to Result < 1 Minute (ATR-FTIR).10-60 Minutes (depending on concentration).1-5 Minutes.

The Spectral Fingerprint: Critical Peak Assignments

The following data is synthesized from vibrational studies of kojic acid and maltol ester derivatives.

Table 1: Diagnostic IR Bands for 4-Oxo-4H-Pyran Esters
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Notes
Ester

Stretching (

)

StrongPrimary Diagnostic. • Side-chain:

• Enol-ester:

• Separated from pyrone ketone by

.
Pyrone

Stretching (

)

Very StrongThe "Anchor" Peak. Highly conjugated. Often appears as a doublet if Fermi resonance occurs.
Pyrone

Stretching (

)

Medium/StrongUsually appears as a shoulder or distinct peak just below the pyrone ketone.
Ester

Stretching (

)

StrongThe "Acetate Band." Vital for confirming the ester linkage if the carbonyl region is ambiguous.
Ring

Stretching (

)

MediumCharacteristic of the pyran ether linkage.

Experimental Protocol: Artifact-Free Acquisition

Method A: High-Throughput Screening (ATR)
  • Crystal Contact: 4-oxo-pyran esters are often crystalline powders. Ensure high pressure on the Diamond/ZnSe crystal. Poor contact yields noisy spectra in the high-wavenumber region (

    
    ), but the carbonyl region (
    
    
    
    ) is usually robust.
  • Correction: Apply an ATR correction algorithm (available in most software like OPUS or OMNIC) to account for depth of penetration differences, which can shift peak maxima by

    
     relative to transmission spectra.
    
Method B: Structural Validation (Solution Cell)
  • Solvent: Use anhydrous Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    .
    • Why? Avoid alcohols (MeOH/EtOH). They form Hydrogen bonds with the pyrone ketone, shifting it from

      
       down to 
      
      
      
      , complicating the analysis.
  • Concentration:

    
    .
    
  • Pathlength:

    
     (
    
    
    
    )
    
    
    windows.

Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning the ester type based on the carbonyl shift.

G Start Start: Acquire Spectrum (1800 - 1500 cm⁻¹ Region) Check1700 Is there a strong peak above 1700 cm⁻¹? Start->Check1700 NoEster No Ester Detected (Likely Unsubstituted Pyrone) Check1700->NoEster No AnalyzePos Analyze Peak Position Check1700->AnalyzePos Yes HighFreq Peak > 1760 cm⁻¹ (Enol Ester) AnalyzePos->HighFreq Vinyl/Ring Attachment MidFreq Peak 1735 - 1750 cm⁻¹ (Aliphatic Side-Chain Ester) AnalyzePos->MidFreq -CH₂- Linker LowFreq Peak 1710 - 1730 cm⁻¹ (Conjugated Ester - Rare) AnalyzePos->LowFreq Direct C=O Conjugation Confirm Confirm with C-O Stretch (1150 - 1250 cm⁻¹) HighFreq->Confirm MidFreq->Confirm LowFreq->Confirm

Figure 1: Decision tree for classifying 4-oxo-4H-pyran derivatives based on Carbonyl stretching frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental carbonyl shifts).
  • Bakić, M. T., Cetina, M., & Mazalović, S. (2017).

    
    -pyrone. Journal of Molecular Structure, 1149, 664-674. Link
    
  • Durgadevi, K. B., et al. (2023). Synthesis, characterization and biological evaluation of kojic acid derivatives. Journal of Molecular Structure, 1295, 136585. (Provides specific FTIR data for Kojic acid esters). Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Balaguer, A., et al. (2008).[3] Stability and skin absorption of kojic acid esters.[3] Journal of Pharmacy and Pharmacology, 60(1), 1-8. (Comparative data on lipophilic esters). Link

Sources

A Comparative Crystallographic Guide to 3-Benzyloxy-4-oxo-4H-pyran Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its biological activity and optimizing its therapeutic potential. This guide offers a comprehensive comparative analysis of the crystal structures of 3-benzyloxy-4-oxo-4H-pyran derivatives, a class of compounds recognized for their significance as intermediates in the synthesis of notable pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable experimental protocols.

The 4-oxo-4H-pyran scaffold is a privileged structure in medicinal chemistry, and the introduction of a benzyloxy group at the 3-position imparts specific conformational and electronic properties that are critical to their function as synthetic precursors. A detailed examination of their crystal structures reveals key insights into intermolecular interactions and solid-state packing, which can influence properties such as solubility, stability, and bioavailability.

Comparative Crystal Structure Analysis

This guide focuses on two key derivatives for which structural data is available: 3-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid and 3-benzyloxy-2-styryl-4H-pyran-4-one . While a comprehensive comparative study of a wide range of these derivatives is not yet available in the literature, a detailed analysis of these two examples provides a foundational understanding of the structural nuances within this chemical family.

Key Structural Features

The crystal structure of a molecule provides a wealth of information, including bond lengths, bond angles, torsion angles, and the overall conformation of the molecule. In the case of 3-benzyloxy-4-oxo-4H-pyran derivatives, the orientation of the benzyloxy group relative to the pyranone ring is of particular interest, as it can be influenced by the nature of the substituent at the 2-position.

Table 1: Comparative Crystallographic Data

Parameter3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid3-Benzyloxy-2-styryl-4H-pyran-4-one
Molecular Formula C₁₃H₁₀O₅C₂₀H₁₆O₃
Molecular Weight 246.22 g/mol 304.34 g/mol
Crystal System Data not publicly availableData not publicly available
Space Group Data not publicly availableData not publicly available
Key Torsion Angles Data not publicly availableData not publicly available
Hydrogen Bonding Expected between carboxylic acid groupsPotential weak C-H···O interactions
π-π Stacking Possible between phenyl ringsPossible between phenyl and styryl rings

The carboxylic acid moiety in 3-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid is expected to be a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures or extended hydrogen-bonding networks in the solid state. In contrast, 3-benzyloxy-2-styryl-4H-pyran-4-one lacks a strong hydrogen bond donor, and its crystal packing is more likely to be governed by weaker van der Waals forces and potential π-π stacking interactions between the aromatic rings. The styryl substituent introduces an extended conjugated system, which can influence the planarity of the molecule and its electronic properties.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis and crystal structure analysis of 3-benzyloxy-4-oxo-4H-pyran derivatives.

Synthesis Workflow

The synthesis of these derivatives typically starts from commercially available materials and involves a series of well-established organic reactions.

Diagram: Synthetic Workflow for 3-Benzyloxy-4-oxo-4H-pyran Derivatives

G A Starting Material (e.g., Kojic Acid) B Protection of Hydroxyl Group (e.g., Benzyl Bromide, Base) A->B Step 1 C Functionalization at C2 (e.g., Carboxylation, Vilsmeier-Haack, etc.) B->C Step 2 D Purification (e.g., Recrystallization, Chromatography) C->D Step 3 E Characterization (NMR, IR, Mass Spec) D->E Step 4 F Single Crystal Growth D->F Step 5 G X-ray Diffraction Analysis F->G Step 6

Caption: A generalized workflow for the synthesis and structural analysis of 3-benzyloxy-4-oxo-4H-pyran derivatives.

Protocol 1: Synthesis of 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid

This protocol is adapted from established synthetic routes.[1]

  • Protection of Kojic Acid: Dissolve kojic acid in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃). To this mixture, add benzyl bromide dropwise and stir at room temperature until the reaction is complete (monitored by TLC).

  • Oxidation: The resulting 3-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as manganese dioxide or through a more selective method like a TEMPO-catalyzed oxidation.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structure determination.

Protocol 2: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the optimal conditions for crystal growth. Slow evaporation, vapor diffusion, and slow cooling are common techniques.

  • Crystallization: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at an elevated temperature. Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly over several days.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head for X-ray diffraction analysis.

Diagram: X-ray Crystallography Workflow

G A Single Crystal B Mounting on Goniometer A->B D Diffraction Pattern Collection A->D C X-ray Source C->A X-ray Beam E Data Processing (Integration and Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation and Analysis G->H

Caption: The workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

Spectroscopic Characterization

In addition to X-ray crystallography, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing these derivatives.

Table 2: Spectroscopic Data for 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid

TechniqueKey Signals
¹H NMR Signals corresponding to the pyranone ring protons, the benzylic protons, and the aromatic protons of the benzyl group.
¹³C NMR Resonances for the carbonyl carbon, the olefinic carbons of the pyranone ring, the benzylic carbon, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the pyranone and carboxylic acid, C-O-C stretches, and aromatic C-H stretches.

Future Perspectives

The field would greatly benefit from a systematic study of a wider range of 3-benzyloxy-4-oxo-4H-pyran derivatives with diverse substituents at the 2-position and on the benzyl group. Such studies would provide a more complete picture of the structure-property relationships in this important class of compounds and could guide the design of new synthetic intermediates with tailored properties for drug development.

References

  • PubChem Compound Summary for CID 46234002, 3-Benzyloxy-2-styryl-pyran-4-one. National Center for Biotechnology Information. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Palakshamurthy, B. S., et al. Acta Crystallographica Section E, vol. 72, no. 8, 2016, pp. 1043-1048. [Link]

  • Crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran. Bakhouch, M., et al. Acta Crystallographica Section E, vol. 71, no. 10, 2015, pp. o1043. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. El-Sayed, M. A. A., et al. Molecules, vol. 27, no. 14, 2022, p. 4609. [Link]

  • PubChem Compound Summary for CID 21792546, 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Al-Ghorbani, M., et al. Molecules, vol. 27, no. 23, 2022, p. 8254. [Link]

  • Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Jain, S., et al. Medicinal Chemistry Research, vol. 25, no. 10, 2016, pp. 2235-2244. [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Brittain, H. G. Pharmaceutical Technology, vol. 25, no. 7, 2001, pp. 68-75. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Gurbanov, A. V., et al. Russian Journal of Organic Chemistry, vol. 57, no. 10, 2021, pp. 1563-1572. [Link]

  • Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Gaulton, A., et al. Journal of Medicinal Chemistry, vol. 46, no. 18, 2003, pp. 3747-3758. [Link]

  • Structure of several pyrano[3,2-b]pyran derivatives. Al-Warhi, T., et al. Acta Crystallographica Section E, vol. 73, no. 5, 2017, pp. 715-721. [Link]

  • Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. El Ghayati, M., et al. Acta Crystallographica Section E, vol. 78, no. 5, 2022, pp. 464-468. [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Kumar, A., et al. Chapman University Digital Commons, 2013. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Mzezewa, T., et al. Journal of Biomolecular Structure and Dynamics, vol. 40, no. 21, 2022, pp. 10398-10411. [Link]

  • Search Results. Beilstein Journals. [Link]

  • 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid. Autech Industry Co.,Limited. [Link]

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Kim, J., et al. Analytical Sciences, vol. 40, no. 5, 2024, pp. 843-851. [Link]

  • Comparative crystal structure analysis of (2S, 3S)-2-morpholino-3-phenylpentan-3-ol hydrochloride and (2S, 3R) - ResearchGate. Ganapathy, J., et al. ResearchGate, 2015. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene. Al-Majid, A. M., et al. Acta Crystallographica Section E, vol. 80, no. 1, 2024, pp. 4-9. [Link]

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Technical Guide: Reference Standards for 4-Oxo-4H-Pyran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-oxo-4H-pyran-2-carboxylic acid scaffold (often referred to as the Comanic Acid core) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for HIV integrase inhibitors, metalloenzyme chelators, and novel antimicrobial agents. Accurate analytical characterization of these derivatives relies heavily on the selection of appropriate reference standards.

This guide compares the primary reference standards available for this chemical family—specifically Comanic Acid , Chelidonic Acid , and Meconic Acid —and provides validated protocols for their handling, separation, and stability assessment. Unlike simple organic acids, these pyrone-based derivatives exhibit unique tautomeric and decarboxylation behaviors that necessitate specific analytical conditions.

Comparative Profile of Reference Standards

When selecting a reference standard for quantitative analysis or impurity profiling, researchers must account for the structural variations that influence ionization (pKa), hydrophobicity (LogP), and thermal stability.

Table 1: Physicochemical Comparison of Key Pyran-Carboxylate Standards
Compound NameCommon NameCAS RegistryStructure TypepKa (Approx.)LogPCritical Stability Risk
4-oxo-4H-pyran-2,6-dicarboxylic acid Chelidonic Acid 99-32-1Dicarboxylic Acid~1.8 (pKa1), 3.8 (pKa2)-0.5High: Rapid bis-decarboxylation >140°C
4-oxo-4H-pyran-2-carboxylic acid Comanic Acid 499-05-8Monocarboxylic Acid~3.50.1Moderate: Decarboxylates to 4H-pyran-4-one
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid Meconic Acid 497-59-6Hydroxy-Dicarboxylic~2.1 (pKa1)-0.3High: Sensitive to light and heat
5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one Kojic Acid 501-30-4Hydroxy-Pyranone7.9 (Phenolic OH)-0.6Low: Stable, but weak UV chromophore

Insight: Chelidonic acid is the most polar and acidic due to the dual carboxyl groups, often eluting near the void volume in standard C18 methods if pH is not controlled. Comanic acid serves as the degradation intermediate of Chelidonic acid, making it a critical impurity marker.

Critical Quality Attributes (CQAs) for Standard Selection

To ensure data integrity (ALCOA+ principles), reference standards must meet specific criteria beyond simple purity.

  • Counter-ion Definition: Many commercial sources supply these acids as sodium or calcium salts (e.g., Calcium Chelidonate) to improve solid-state stability.

    • Action: Verify the salt form on the Certificate of Analysis (CoA). Calculate stoichiometry corrections for "Free Acid Equivalent" during weighing.

  • Hydrate Formation: These polar pyrones are hygroscopic. Chelidonic acid frequently exists as a monohydrate.

    • Action: Perform a Thermogravimetric Analysis (TGA) or Karl Fischer titration if water content is not explicitly stated on the CoA to avoid assay errors of up to 10%.

  • Purity Assignment: For quantitative NMR (qNMR) referencing, ensure the purity factor accounts for residual solvents (often methanol/ethanol from recrystallization).

Analytical Methodologies

The separation of these derivatives is challenging due to their high polarity and tendency to chelate metal ions in the HPLC system. The following protocol is designed to suppress ionization and prevent peak tailing.

Protocol: Optimized RP-HPLC for Pyran-Carboxylates
  • Column: C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm). Note: Use "AQ" or "Polar-Embedded" C18 phases for better retention of Chelidonic acid.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5) OR 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (universal carboxyl) and 275 nm (pyrone conjugation).

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for Chelidonic Acid)

    • 5-20 min: 2% -> 40% B (Elution of Comanic/Meconic)

    • 20-25 min: 40% -> 90% B (Wash)

System Suitability Requirement:

  • Resolution (Rs) between Chelidonic Acid and Comanic Acid > 2.0.

  • Tailing Factor (T) < 1.5 (High tailing indicates secondary interactions with silanols; increase buffer strength if observed).

Workflow Diagram: Analytical Characterization

AnalyticalWorkflow cluster_HPLC HPLC-UV/MS System Sample Reference Standard (Solid) Solubility Dissolution (MeOH/Water 50:50) Sample->Solubility Weighing Filtration Filtration (0.22 µm PTFE) Solubility->Filtration Separation Separation (C18, pH 2.5) Filtration->Separation Injection Detection Detection (UV 210/275nm) Separation->Detection Data Data Processing (Purity/Impurity Calc) Detection->Data

Figure 1: Standardized analytical workflow for the characterization of pyran-2-carboxylic acid derivatives, emphasizing acidic mobile phase conditions.

Stability & Degradation Pathways

The primary instability mechanism for 4-oxo-4H-pyran-2-carboxylic acid derivatives is thermal decarboxylation . This reaction is catalyzed by heat and acidic conditions, leading to the loss of CO₂ and the formation of the neutral pyrone core.

  • Chelidonic Acid is particularly unstable, undergoing sequential decarboxylation to Comanic Acid and finally to 4H-pyran-4-one (non-acidic).

  • Storage Recommendation: Store all reference standards at -20°C in a desiccator. Avoid prolonged sonication during sample preparation, which can generate local heat and induce degradation.

Diagram: Thermal Degradation Pathway

Degradation Chelidonic Chelidonic Acid (Dicarboxylic) Comanic Comanic Acid (Monocarboxylic) Chelidonic->Comanic Heat (>140°C) or Acid Hydrolysis CO2_1 CO2 Chelidonic->CO2_1 Pyrone 4H-Pyran-4-one (Neutral Core) Comanic->Pyrone Continued Heat CO2_2 CO2 Comanic->CO2_2

Figure 2: Stepwise decarboxylation pathway. Chelidonic acid degrades to Comanic acid, which further degrades to the neutral pyrone. This pathway highlights the importance of cold storage.

References

  • PubChem. (2025).[1][2] Comanic Acid | C6H4O4.[2] National Library of Medicine. Available at: [Link]

  • Naicker, C., Kindness, A., & Pillay, L. (2016). Identification of chelidonic acid as the predominant ligand involved in Ni uptake in the hyperaccumulator Berkheya coddii. South African Journal of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, a compound with potential applications in medicinal chemistry, requires careful management in a laboratory setting.[1][2][3] This guide provides a detailed, step-by-step framework for the appropriate selection and use of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel and the integrity of the research.

Understanding the Risks: A Proactive Approach to Safety

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4][5]

  • Serious Eye Irritation: The compound can cause significant eye damage upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[6][4][5][7]

  • Potential for Harm if Swallowed or in Contact with Skin: Some related compounds exhibit toxicity upon ingestion or dermal absorption.[6][8][9]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any work involving this compound. The following table outlines the essential equipment and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[10][11]Protects against accidental splashes that can cause serious eye irritation or damage.[4][5] A face shield offers additional protection for the entire face.
Hand Protection Nitrile or other impervious gloves.[10]Prevents skin contact, which can lead to irritation.[4][5] For tasks with a higher risk of splashes, consider double-gloving.
Body Protection A lab coat, worn fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required for small-scale laboratory operations conducted in a well-ventilated area or fume hood.[7][10]A respirator may be necessary for large-scale operations or if there is a risk of aerosol generation.[11]

Operational Plans: From Preparation to Disposal

Safe handling extends beyond the use of PPE during the experimental phase. It encompasses the entire lifecycle of the chemical in the laboratory.

Preparation and Handling
  • Designated Workspace: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[8][11]

  • Pre-use Inspection of PPE: Before each use, visually inspect all PPE for any signs of damage, such as cracks in goggles, or tears in gloves.

  • Donning PPE: Put on PPE in the following order: lab coat, then eye and face protection, and finally gloves.

  • Handling the Compound: Use appropriate lab equipment to handle the compound, minimizing the creation of dust or aerosols.[6]

  • Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order of donning: gloves first, then eye and face protection, and finally the lab coat. Wash hands thoroughly after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to environmental and personal safety.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weighing paper) should be placed in a designated, labeled hazardous waste container.[12][13]

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Container Management: Ensure waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.[12]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

Chemical Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][14] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

Chemical Spill

For minor spills that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area of the spill.[12][14]

  • Don Appropriate PPE: This includes respiratory protection if the compound is a dust and there is a risk of inhalation.[12]

  • Contain the Spill: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.[11][13]

  • Clean the Spill: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[13]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[12]

For major spills, or any spill you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.[13][14][15]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Assess Task task_assessment Task Involves Methyl 3-(benzyloxy)-4-oxo- 4H-pyran-2-carboxylate? start->task_assessment small_scale Small Scale / Low Hazard (e.g., weighing, preparing solutions in fume hood) task_assessment->small_scale Yes large_scale Large Scale / High Hazard (e.g., large volume synthesis, potential for aerosolization) task_assessment->large_scale Yes no_task No Chemical Handling task_assessment->no_task No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_level_1 Select ppe_level_2 Enhanced PPE: - Full-Face Shield - Double Nitrile Gloves - Chemical Resistant Apron - Consider Respirator large_scale->ppe_level_2 Select end Proceed with Task ppe_level_1->end ppe_level_2->end

Caption: PPE selection workflow for handling the target compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Pfaltz & Bauer. (2023, June 21).
  • 1 - Safety D
  • Key Organics. (2017, December 1).
  • 3 - SAFETY D
  • Sigma-Aldrich. (2024, September 8).
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • CymitQuimica. (2025, November 12).
  • Florida State University Emergency Management. (n.d.). Chemical Spills.
  • ACS Publications. (2017, August 24). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega.
  • AK Scientific. (n.d.). 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4h-pyran-2-carboxylic acid.
  • Carl ROTH. (2025, October 22).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.
  • Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • PMC. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3.
  • ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Echemi. (n.d.). 5-(benzyloxy)
  • Google Patents. (n.d.). EP0329361B1 - 2-pyranone derivatives and process for production thereof.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.